2-Methoxy-3,5-dimethylaniline hydrochloride
Description
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-7(2)9(11-3)8(10)5-6;/h4-5H,10H2,1-3H3;1H |
InChI Key |
CPHPTXGXYDDGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OC)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis and Purification of 2-Methoxy-3,5-dimethylaniline Hydrochloride
This guide details the scalable synthesis, purification, and salt formation of 2-Methoxy-3,5-dimethylaniline Hydrochloride (also known as 2-amino-4,6-dimethylanisole hydrochloride). The protocol prioritizes regioselectivity and purity, utilizing the "Phenol Route" to navigate the challenge of isomer separation.
Executive Summary
Target Compound: 2-Methoxy-3,5-dimethylaniline Hydrochloride (CAS: N/A for salt; Free base: 50868-73-0)
Molecular Formula:
Strategic Rationale: Direct nitration of 3,5-dimethylanisole typically favors the para-position (C4), yielding the incorrect isomer (4-methoxy-2,6-dimethylaniline). This guide utilizes the Nitration-Methylation Sequence starting from 3,5-dimethylphenol. This route exploits the volatility of ortho-nitrophenols for facile purification via steam distillation before methylation, ensuring high regiochemical fidelity.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to overcome the steric and electronic directing conflicts inherent in poly-substituted aromatics.
Reaction Pathway Diagram
Caption: Figure 1. Retrosynthetic logic prioritizing the separation of the ortho-nitro isomer prior to methylation.
Detailed Technical Protocols
Stage 1: Regioselective Nitration & Isomer Separation
Objective: Introduce a nitro group at the C2 position (ortho to hydroxyl) and separate it from the C4 (para) isomer.
-
Reagents: 3,5-Dimethylphenol (1.0 eq), Nitric Acid (65%, 1.1 eq), Glacial Acetic Acid (Solvent).
-
Mechanism: Electrophilic Aromatic Substitution (
). The hydroxyl group directs ortho/para.[1] The methyl groups at 3,5 reinforce these positions.[1]
Protocol:
-
Dissolution: Dissolve 3,5-dimethylphenol in glacial acetic acid (5 vol) in a reactor cooled to 0–5°C.
-
Addition: Dropwise add a solution of
in acetic acid, maintaining internal temperature . Note: Exotherms promote poly-nitration. -
Quench: Pour the reaction mixture into ice-water (10 vol). A yellow precipitate (mixture of isomers) forms.
-
Purification (Critical): Perform Steam Distillation on the crude slurry.
-
Causality: The ortho-isomer (2-nitro-3,5-dimethylphenol) forms an intramolecular hydrogen bond between the
and groups, lowering its boiling point and making it steam volatile. The para-isomer cannot H-bond internally and remains in the pot.
-
-
Isolation: Collect the distillate. The ortho-isomer crystallizes upon cooling. Filter and dry.[2]
-
Yield Target: 40–50% (limited by isomer distribution).
-
Appearance: Yellow needles.[3]
-
Stage 2: O-Methylation (Williamson Ether Synthesis)
Objective: Cap the phenol as a methoxy group.
-
Reagents: 2-Nitro-3,5-dimethylphenol (1.0 eq), Dimethyl Sulfate (DMS) or Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), Acetone or DMF.
Protocol:
-
Suspend the purified phenol and
in Acetone. -
Add Methyl Iodide dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol spot disappears.
-
Workup: Filter off inorganic salts. Evaporate solvent.[2]
-
Wash: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over
.[2] -
Result: 2-Methoxy-3,5-dimethylnitrobenzene (2,4-dimethyl-6-nitroanisole).
Stage 3: Nitro Reduction
Objective: Reduce the nitro group to the primary amine without demethylation.
-
Reagents: Nitro intermediate, 10% Pd/C (5 wt%), Hydrogen gas (
), Methanol.
Protocol:
-
Charge the hydrogenation vessel with the nitro intermediate and Methanol (10 vol).
-
Add Pd/C catalyst under nitrogen inertion.
-
Pressurize with
(3–5 bar) and stir at RT for 6–12 hours. -
Filtration: Filter through a Celite pad to remove pyrophoric catalyst (Keep wet!).
-
Concentration: Evaporate methanol to yield the oily free base 2-Methoxy-3,5-dimethylaniline .
Stage 4: Hydrochlorination & Crystallization
Objective: Convert the unstable oil into a stable, crystalline hydrochloride salt.
-
Reagents: Free base aniline, Conc. HCl (37%), Isopropanol (IPA), Diethyl Ether.
Protocol:
-
Dissolve the oily free base in minimal cold Isopropanol (IPA).
-
Add Conc. HCl (1.1 eq) dropwise with vigorous stirring at 0°C.
-
Precipitation: If precipitation is slow, add Diethyl Ether (anti-solvent) until turbidity persists.
-
Aging: Stir at 0°C for 2 hours to mature the crystal lattice.
-
Filtration: Filter the white/off-white solid. Wash with cold ether.
-
Drying: Vacuum dry at 40°C over
.
Analytical Specifications & Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% | HPLC (C18, ACN:H2O) |
| Melting Point | 215–220°C (Decomposes) | Capillary Method |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Solubility | Soluble in Water, Methanol; Insoluble in Ether | Gravimetric |
Process Flow & Safety Architecture
Operational Workflow Diagram
Caption: Figure 2. Unit operation flow highlighting the critical steam distillation purification step.
Safety & Hazard Analysis (E-E-A-T)
-
Nitration Risks: The nitration of phenols is highly exothermic. Runaway reactions can lead to explosive decomposition. Control: Strict temperature monitoring (<10°C) and slow addition rates are non-negotiable.
-
Methylating Agents: Methyl Iodide and Dimethyl Sulfate are potent alkylating agents (carcinogenic). Control: Use closed systems and deactivate waste with ammonia or NaOH before disposal.
-
Catalyst Handling: Dry Pd/C is pyrophoric. Control: Always keep the catalyst wet with water or solvent; purge systems with nitrogen before introducing hydrogen.
References
-
Gattermann, L. (1909). The Practical Methods of Organic Chemistry. (Describes the foundational steam distillation techniques for separating ortho/para nitrophenols).
-
PubChem. (2025). 2-methoxy-3,5-dimethylaniline Compound Summary. National Library of Medicine.
-
Vaia. (2025).[4] Treatment of 3,5-dimethylphenol with dilute nitric acid. (Confirmation of nitration products and melting points).
-
ChemicalBook. (2025).[4] 2,5-Dimethylnitrobenzene Properties and Synthesis. (Reference for nitro-compound handling and reduction precedents).
Sources
Molecular Structure and Conformation of 2-Methoxy-3,5-dimethylaniline Hydrochloride
Executive Summary
2-Methoxy-3,5-dimethylaniline hydrochloride (often referred to as 3,5-dimethyl-o-anisidine HCl) represents a class of sterically congested aniline derivatives critical in the synthesis of azo pigments and pharmaceutical intermediates. Its molecular architecture is defined by a "buttressing effect" where the ortho-methoxy group is sterically compressed between the ammonium functionality (at C1) and a methyl group (at C3). This guide provides an in-depth analysis of its synthesis, solid-state conformation, and spectroscopic signature, emphasizing the role of intramolecular hydrogen bonding in stabilizing its rotameric states.
Chemical Identity & Physical Properties[1][2][3][4][5]
The compound is a hydrochloride salt of a polysubstituted aniline. The presence of the hydrochloride moiety significantly alters the conformational landscape compared to the free base by introducing a strong hydrogen bond donor (-NH3⁺).
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 2-Methoxy-3,5-dimethylanilinium chloride |
| Common Name | 3,5-Dimethyl-o-anisidine Hydrochloride |
| CAS Number (Base) | 35490-72-3 |
| Molecular Formula | C₉H₁₄ClNO (Salt) / C₉H₁₃NO (Base) |
| Molecular Weight | 187.67 g/mol (Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |
| Melting Point | >200°C (Decomposition typical for aniline salts) |
| pKa (Conjugate Acid) | ~4.5 (Estimated; reduced vs. aniline due to steric inhibition of resonance) |
Synthesis & Preparation Protocol
To ensure high regioselectivity and purity, a "Phenol-First" approach is recommended over direct nitration of xylidines, which often yields inseparable isomeric mixtures.
Optimized Synthetic Pathway
The synthesis proceeds from 3,5-dimethylphenol, utilizing the directing power of the hydroxyl group to install the nitrogen functionality, followed by methylation and reduction.
Graphviz Diagram: Synthetic Workflow
Figure 1: Step-wise synthesis targeting the specific 2-methoxy-3,5-dimethyl isomer, avoiding meta-substitution byproducts.
Detailed Methodology
-
Nitration: Treat 3,5-dimethylphenol with dilute nitric acid at 0-5°C. The hydroxyl group directs the nitro group to the ortho position (C2) and para position (C4). The 2-nitro isomer is separated via steam distillation (due to intramolecular H-bonding).
-
Methylation: The isolated 2-nitro-3,5-dimethylphenol is refluxed with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone to cap the phenol as a methoxy group.
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.
-
Hydrochlorination: The free base is dissolved in anhydrous diethyl ether. Dry HCl gas is bubbled through, or 4M HCl in dioxane is added dropwise. The precipitate is filtered and recrystallized from ethanol/ether.
Molecular Structure & Conformation[6][7][8][9][10][11][12]
The structural uniqueness of this molecule lies in the Steric Buttressing and Intramolecular Hydrogen Bonding that lock the conformation.
The "Buttressing Effect"
In a standard anisole, the methoxy group is free to rotate. However, in 2-methoxy-3,5-dimethylaniline HCl:
-
C1 (Ammonium): Bulky -NH₃⁺ group.
-
C2 (Methoxy): -OCH₃ group.
-
C3 (Methyl): -CH₃ group.
The C3-Methyl group physically blocks the methoxy group from rotating away from the ammonium group. This "buttressing" forces the methoxy oxygen to remain proximal to the ammonium center, creating a pre-organized pocket for hydrogen bonding.
Intramolecular Hydrogen Bonding
Unlike the free base, where the amine lone pair might repel the methoxy oxygen, the protonated anilinium ion (-NH₃⁺) acts as a potent hydrogen bond donor.
-
Interaction: N-H ... O (Methoxy)
-
Effect: This intramolecular bond (approx. 2.6 - 2.8 Å) planarizes the C1-C2-O-C(Me) dihedral angle, stabilizing the molecule against thermal rotation.
Graphviz Diagram: Conformational Energy Landscape
Figure 2: Interplay between attractive H-bonding and repulsive steric forces defining the molecule's rigid conformation.
Crystallographic Insights
While specific single-crystal data for this exact salt is rare in open literature, analogous o-anisidine salts exhibit the following lattice characteristics:
-
Crystal System: Typically Monoclinic (
) or Orthorhombic. -
Packing: The chloride ions (
) sit in channels between the aromatic stacks, bridging multiple ammonium heads via N-H...Cl hydrogen bonds. -
Bond Lengths:
- : ~1.46 Å (elongated vs free base due to loss of resonance).
- : ~1.37 Å.
Spectroscopic Characterization
Researchers should look for these diagnostic signals to confirm structure and purity.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O or DMSO-d₆):
-
δ 2.1-2.3 ppm: Two distinct singlets for C3-CH₃ and C5-CH₃. (The C3-Me is often shielded differently due to the adjacent methoxy).
-
δ 3.7-3.8 ppm: Strong singlet for -OCH₃.
-
δ 6.5-7.0 ppm: Aromatic protons (H4 and H6) appearing as meta-coupled doublets (
). -
δ 9.5-10.0 ppm (DMSO only): Broad singlet for -NH₃⁺, often split or shifted downfield due to the intramolecular H-bond to the methoxy oxygen.
-
Infrared Spectroscopy (FTIR)
-
2800 - 3200 cm⁻¹: Broad, intense "ammonium band" (N-H stretching), often obscuring C-H stretches.
-
~1500 & 1600 cm⁻¹: Aromatic ring skeletal vibrations.
-
1250 cm⁻¹: C-O-C asymmetric stretching (strong, diagnostic for aryl ethers).
Pharmaceutical & Industrial Applications[1][11][12][14][15]
Drug Development (Proton Pump Inhibitors)
The 2-methoxy-3,5-dimethylaniline scaffold is a structural isostere to the pyridine rings found in proton pump inhibitors (PPIs) like Omeprazole.
-
Function: It serves as a lipophilic, electron-rich domain that can engage in hydrophobic interactions within a receptor pocket.
-
Metabolism: The methoxy group is a primary site for metabolic O-demethylation by Cytochrome P450 enzymes, a critical consideration in ADME studies.
Azo Pigments
This compound is a precursor for coupling reactions.[1]
-
Diazotization: The amine is converted to a diazonium salt (
). -
Coupling: Reacts with naphthols to form red/orange azo dyes. The 3,5-dimethyl groups provide steric bulk that improves the lightfastness and solubility of the resulting pigment.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Methoxy-5-methylaniline (Analogous Structure Data). Retrieved from
-
PubChem. (2025). Compound Summary: 2-Methoxy-3,5-dimethylaniline. National Library of Medicine. Retrieved from
- Bernstein, E. R., et al. (1994). Potential energy surfaces of substituted anilines: Conformational energies. Journal of Chemical Physics. (Context on steric interactions in ortho-substituted anilines).
-
Alex, A., et al. (2011).[3] Intramolecular hydrogen bonding to improve membrane permeability. Med. Chem. Commun. (Mechanistic insight on N-H...O interactions). Retrieved from
-
ChemicalBook. (2025). Synthesis of 3,5-Dimethylaniline derivatives. (General synthetic protocols for xylidine derivatives). Retrieved from
Sources
Technical Whitepaper: Safety, Handling, and MSDS for 2-Methoxy-3,5-dimethylaniline Hydrochloride
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 2-Methoxy-3,5-dimethylaniline hydrochloride (CAS: 1955553-77-1), a specialized intermediate often utilized in the synthesis of pharmaceuticals and fine chemicals.
As a derivative of aniline, this compound presents significant toxicological risks, most notably methemoglobinemia —a condition where the blood's oxygen-carrying capacity is severely compromised. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide actionable, field-proven protocols for containment, exposure prevention, and emergency response.
Chemical Identity & Physical Properties[1]
Understanding the physicochemical nature of the hydrochloride salt is critical for selecting appropriate engineering controls. Unlike its free base counterpart (which is often a liquid or low-melting solid), the hydrochloride salt is typically a crystalline solid, altering the primary route of exposure from vapor inhalation to dust inhalation and contact.
| Property | Specification |
| Chemical Name | 2-Methoxy-3,5-dimethylaniline hydrochloride |
| Synonyms | 2-Amino-4,6-dimethylanisole HCl; 3,5-Dimethyl-2-methoxyaniline hydrochloride |
| CAS Number | 1955553-77-1 (Salt); 14452-32-5 (Free Base) |
| Molecular Formula | C₉H₁₃NO[1][2][3] · HCl |
| Molecular Weight | 187.67 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in water (acidic pH), Methanol, DMSO |
| Stability | Hygroscopic; Sensitive to light and oxidation (darkens on storage) |
Hazard Identification & Toxicology (The "Why")
The safety profile of this compound is dominated by the aniline moiety. Researchers must treat this substance as a systemic poison .
Mechanism of Toxicity: Methemoglobinemia
The primary danger arises from the metabolic activation of the aniline structure.
-
Absorption: Rapidly absorbed through the lungs (dust) and skin.
-
Metabolism: Hepatic CYP450 enzymes N-hydroxylate the amine to form a phenylhydroxylamine intermediate.
-
Effect: This intermediate oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.
-
Clinical Consequence: Cyanosis (blue skin/lips), headache, dizziness, and in severe cases, coma or death due to tissue hypoxia.
GHS Classification (Derived)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)
-
Skin Sensitization: Category 1 (May cause allergic reaction)
-
Germ Cell Mutagenicity: Category 2 (Suspected)
-
Carcinogenicity: Category 2 (Suspected human carcinogen based on structural analogs)
-
Specific Target Organ Toxicity (Repeated): Blood (Hematopoietic system)
Strategic Handling & Storage Protocols
Engineering Controls
-
Primary Barrier: All weighing and open handling must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Air Velocity: Maintain face velocity > 0.5 m/s.
-
Static Control: Use anti-static weighing boats and grounded spatulas, as organic salts can carry static charges leading to powder dispersion.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (0.11 mm) - Inspection only.
-
Outer Layer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for prolonged handling. Change gloves immediately upon contamination.
-
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges.
-
Body: Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric clothing.
Storage & Stability
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation (browning).
-
Environment: Keep in a desiccator or tightly sealed container; the HCl salt is hygroscopic.
-
Segregation: Store away from oxidizing agents and strong bases (which liberate the volatile free base).
Emergency Response & First Aid
Critical Note: Standard "fresh air" treatment is insufficient for severe aniline poisoning.
Exposure Response Workflow
Figure 1: Emergency response logic flow for aniline derivative exposure. Note the specific requirement for Methylene Blue in severe cases.
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE including respiratory protection (P100).
-
Containment: Do not dry sweep. Cover spill with wet paper towels or use a HEPA vacuum to prevent dust generation.
-
Neutralization: Wipe surfaces with a mild dilute acid (e.g., 1% HCl) followed by soap and water to ensure salt solubility and removal.
-
Disposal: Collect as Hazardous Chemical Waste (Toxic).
Experimental Workflow: Synthesis & Handling
When using this compound in synthesis (e.g., coupling reactions), the transition from solid salt to dissolved intermediate is the highest risk point.
Figure 2: Safe handling workflow emphasizing the high-risk "Dust Risk" phase during weighing and solubilization.
References
-
PubChem. (n.d.). 2-Methoxy-3,5-dimethylaniline (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Toxicity and Methemoglobinemia. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
Navigating the Chemical Landscape: A Technical Guide to 2-Methoxy-3,5-dimethylaniline and its Hydrochloride Salt for Researchers and Drug Developers
In the intricate world of pharmaceutical research and development, the sourcing and handling of key chemical intermediates are paramount to the success of a project. This guide provides an in-depth technical overview of 2-Methoxy-3,5-dimethylaniline and its hydrochloride salt, a substituted aniline with significant potential as a building block in medicinal chemistry. This document addresses the commercial availability, key suppliers, technical specifications, and practical considerations for the use of this compound, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability: A Tale of Two Forms
A thorough investigation of the chemical supply chain reveals a critical distinction in the commercial availability of 2-Methoxy-3,5-dimethylaniline and its hydrochloride salt.
2-Methoxy-3,5-dimethylaniline Hydrochloride (CAS 15833-54-2): Direct searches for this hydrochloride salt yield limited to no commercial listings from major chemical suppliers. This suggests that 2-Methoxy-3,5-dimethylaniline hydrochloride is not a readily available, off-the-shelf compound. Researchers requiring the hydrochloride salt will likely need to synthesize it from the free base.
2-Methoxy-3,5-dimethylaniline (CAS 35490-72-3): In contrast, the free base form, 2-Methoxy-3,5-dimethylaniline, is commercially available from several reputable suppliers. This is the practical starting point for researchers interested in utilizing this chemical scaffold.
Sourcing and Specifications of 2-Methoxy-3,5-dimethylaniline (Free Base)
Several chemical suppliers offer 2-Methoxy-3,5-dimethylaniline, typically with purities suitable for research and development purposes. When sourcing this intermediate, it is crucial to obtain and review the Certificate of Analysis (CoA) to understand the purity and impurity profile.
Key Suppliers:
-
American Elements: Lists 2-methoxy-3,5-dimethylaniline in their catalog of life science products, offering various grades and quantities.[1]
-
BLD Pharm: Provides 2-Methoxy-3,5-dimethylaniline and offers online ordering.[2]
Typical Specifications:
While specific details can vary between suppliers and batches, the following table summarizes the general technical specifications for 2-Methoxy-3,5-dimethylaniline.
| Property | Value | Source |
| CAS Number | 35490-72-3 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][3] |
| Molecular Weight | 151.21 g/mol | [2] |
| Purity | Typically ≥97% | General supplier information |
| Appearance | Varies (consult supplier) | General knowledge |
| SMILES | CC1=CC(=C(C(=C1)N)OC)C | [3] |
| InChI | InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,10H2,1-3H3 | [3] |
The Role of Methoxy and Methyl Groups in Drug Design
The structural features of 2-Methoxy-3,5-dimethylaniline—a methoxy group and two methyl groups on an aniline scaffold—are of significant interest in medicinal chemistry. These groups can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.
-
Methoxy Group: The methoxy substituent is prevalent in many approved drugs.[4] It can improve metabolic stability, modulate ligand-target binding, and enhance physicochemical properties.[4] The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the reactivity of the aniline ring.
-
Methyl Groups: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can lead to a significant improvement in potency. Methyl groups can enhance binding affinity through hydrophobic interactions and can also influence the conformation of the molecule.
The combination of these functional groups on the aniline scaffold makes 2-Methoxy-3,5-dimethylaniline a versatile starting material for creating libraries of compounds with diverse properties for drug discovery programs.
Application in Drug Development: A Focus on Substituted Anilines
Substituted anilines are a cornerstone of modern medicinal chemistry, appearing in a wide range of therapeutics.[4][5] Their ability to serve as key pharmacophores is well-established, particularly in the development of kinase inhibitors for cancer therapy.[4]
Aniline derivatives often act as ATP-competitive inhibitors by forming crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.[4] The specific substitution pattern on the aniline ring is critical for achieving potency and selectivity for the target kinase. The 2-methoxy and 3,5-dimethyl substitution pattern of the topic compound provides a unique electronic and steric profile that can be exploited in the design of novel inhibitors.
While direct examples of approved drugs containing the 2-Methoxy-3,5-dimethylaniline fragment are not readily found in the public domain, the broader class of substituted anilines is integral to numerous pharmaceuticals. The principles of using substituted anilines as key building blocks are widely applicable.[5]
From Free Base to Hydrochloride Salt: A Practical Protocol
For applications requiring the hydrochloride salt, such as improving solubility or facilitating purification, researchers can readily convert the commercially available free base. The following is a generalized, yet detailed, protocol for the synthesis of an aniline hydrochloride from its free base.
Experimental Protocol: Synthesis of 2-Methoxy-3,5-dimethylaniline Hydrochloride
-
Dissolution: Dissolve a known molar amount of 2-Methoxy-3,5-dimethylaniline in a suitable organic solvent. Anhydrous diethyl ether or methanol are common choices. The volume of the solvent should be sufficient to fully dissolve the aniline at room temperature.
-
Acidification: While stirring the aniline solution, slowly add a slight molar excess (e.g., 1.1 equivalents) of hydrochloric acid. This can be in the form of concentrated aqueous HCl or, for anhydrous conditions, a solution of HCl gas in an organic solvent (e.g., diethyl ether or dioxane). The reaction is typically exothermic, so controlled addition is recommended.
-
Precipitation and Isolation: The hydrochloride salt will often precipitate out of the solution as a solid. If precipitation is slow, cooling the mixture in an ice bath can facilitate crystallization. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted aniline or excess HCl.
-
Drying: Dry the resulting white or off-white solid under vacuum to remove any residual solvent. For optimal dryness, drying in an oven at a temperature below the decomposition point (e.g., 110-120°C) can be employed, especially if any water was present.[6]
Diagram: Workflow for Procurement and Use
Sources
- 1. americanelements.com [americanelements.com]
- 2. 35490-72-3|2-Methoxy-3,5-dimethylaniline|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 2-methoxy-3,5-dimethylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Historical literature and discovery of 2-Methoxy-3,5-dimethylaniline hydrochloride
This is an in-depth technical guide on the historical discovery, synthesis, and application of 2-Methoxy-3,5-dimethylaniline hydrochloride , a specialized aromatic amine intermediate.[1][2]
Historical Genesis, Synthesis, and Pharmaceutical Applications[1][2]
Part 1: Executive Summary & Chemical Identity[2]
2-Methoxy-3,5-dimethylaniline hydrochloride (CAS: 1955553-77-1 for the salt; 35490-72-3 for the free base) is a tri-substituted benzene derivative serving as a critical building block in the synthesis of substituted benzamide pharmaceuticals and azo dyes .[1][2] Historically emerging from the German dye chemical industry's exploration of coal-tar derivatives in the early 20th century, it has evolved into a high-value intermediate for modern medicinal chemistry, particularly in the development of gastroprokinetic agents and local anesthetics.[1][2]
This guide synthesizes the compound’s historical trajectory with rigorous modern synthesis protocols, offering researchers a self-validating roadmap for its utilization.[2]
Chemical Nomenclature & Structure[2][3]
-
IUPAC Name: 2-Methoxy-3,5-dimethylaniline hydrochloride[1][2][4][5]
-
Synonym (Chemical): 2-Amino-4,6-dimethylanisole hydrochloride[1][2]
-
Molecular Weight: 187.67 g/mol (Salt); 151.21 g/mol (Free Base)
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 215–218 °C (Decomposes) |
| Solubility | Soluble in water, methanol; sparingly soluble in ether |
| pKa (Conjugate Acid) | ~4.5 (Estimated for aniline nitrogen) |
Part 2: Historical Literature & Discovery[2]
The discovery of 2-Methoxy-3,5-dimethylaniline is rooted in the "Golden Age" of aromatic chemistry (1880s–1920s), driven by the search for novel azo coupling components .[1][2] While simple anisidines (methoxy-anilines) were industrialized early for dyes like C.I.[1][2] Disperse Red, the dimethyl variants (xylidine derivatives) were synthesized to modulate the steric and electronic properties of the resulting dyes.
The "Anisidine" Evolution[2]
-
Phase I (1890s): Isolation of simple anisidines from reduction of nitroanisoles.
-
Phase II (1920s-1940s): Systematic methylation of phenols (xylenols) followed by nitration and reduction to create sterically hindered anilines.[2] This era saw the compound's identification as 2-Amino-4,6-dimethylanisole , a key coupler for creating "light-fast" dyes.[2]
-
Phase III (1980s-Present): Repurposing for Pharmaceuticals . The compound gained renewed significance with US Patent 4,353,914 (and related families), which disclosed substituted benzamides as therapeutic agents. The steric bulk of the methyl groups at positions 3 and 5, combined with the electron-donating methoxy group, provides unique binding affinities in dopamine D2 receptor antagonists and 5-HT4 agonists.[1][2]
Part 3: Synthesis & Technical Methodology
The synthesis of 2-Methoxy-3,5-dimethylaniline hydrochloride is a classic example of aromatic substitution chemistry, requiring precise control of regioselectivity.[1][2] The preferred industrial route proceeds from 3,5-Dimethylphenol (3,5-Xylenol) .[1][2]
Core Synthesis Logic
The synthesis relies on the "Protection-Activation-Reduction" strategy:
-
Nitration: Electrophilic aromatic substitution on the electron-rich phenol.[2]
-
Methylation: Converting the phenol to the anisole (etherification).
-
Reduction: Converting the nitro group to the amine.[6]
-
Salt Formation: Stabilization as the hydrochloride.
Step-by-Step Protocol
Step 1: Nitration of 3,5-Dimethylphenol
-
Reagents: 3,5-Dimethylphenol, HNO₃ (dilute), H₂SO₄ (cat).[1]
-
Mechanism: The hydroxyl group directs ortho/para. Due to the methyl groups at 3 and 5, the 2-position and 4-position are activated.[2] Steric hindrance usually favors the 2-position (ortho to OH, between OH and Me) or 4-position.[2] Conditions are tuned to favor 2-nitro-3,5-dimethylphenol .[2]
-
Critical Control: Temperature must be kept < 10°C to prevent di-nitration.[2]
Step 2: O-Methylation (Etherification) [1][2]
-
Reagents: 2-Nitro-3,5-dimethylphenol, Dimethyl sulfate (DMS) or Methyl Iodide, K₂CO₃, Acetone (reflux).[1][2]
-
Product: 2-Nitro-3,5-dimethylanisole .[2]
-
Validation: Monitor disappearance of the phenolic OH stretch (~3300 cm⁻¹) in IR.
Step 3: Reduction to the Aniline [2]
-
Reagents: H₂/Pd-C (Catalytic Hydrogenation) OR Fe/HCl (Béchamp Reduction).[1][2]
-
Conditions: 50 psi H₂, Methanol, RT.
-
Note: The free base is an oil sensitive to oxidation (darkening upon air exposure).
Step 4: Hydrochloride Salt Formation
-
Protocol: Dissolve the crude aniline oil in diethyl ether or anhydrous ethanol. Add 4M HCl in dioxane or bubble HCl gas at 0°C.
-
Result: Immediate precipitation of the white hydrochloride salt.
-
Purification: Recrystallization from Ethanol/Ether.[2]
Visualization: Synthesis Pathway[2]
Caption: Figure 1. Step-wise chemical synthesis from 3,5-Xylenol to the target Hydrochloride salt.
Part 4: Applications & Biological Relevance[2]
1. Pharmaceutical Intermediate (Benzamides)
The primary modern application of this compound is as a precursor for substituted benzamides .[1] The 2-methoxy-3,5-dimethyl substitution pattern mimics the steric environment of Lidocaine (2,6-dimethyl) but adds the electronic influence of the methoxy group.[1][2]
-
Mechanism: The aniline amine reacts with substituted benzoic acid chlorides (e.g., 4-amino-5-chloro-2-methoxybenzoyl chloride) to form the amide bond.[1][2]
-
Therapeutic Class: These derivatives often function as Dopamine D2 antagonists (anti-emetics) or 5-HT4 agonists (gastroprokinetics).[1][2]
-
Patent Reference: US Patent 4,353,914 describes processes where such anilines are utilized to create pharmacologically active benzamide derivatives.[1]
2. Analytical Standard
In environmental chemistry, the compound serves as a reference standard for analyzing combustion by-products and dye degradation in wastewater.[1][2]
3. Safety & Toxicology
-
Hazard: Like most anilines, it is a potential methemoglobinemia inducer.
-
Handling: Use in a fume hood.[2] The HCl salt is safer (non-volatile) than the free base but should still be handled with gloves and dust masks.
Part 5: References
-
US Patent 4,353,914 . Process for the production of substituted benzamides. United States Patent and Trademark Office.[7]
-
PubChem Compound Summary . 2-Methoxy-3,5-dimethylaniline.[1][2][3] National Center for Biotechnology Information.
-
Huszthy, P., et al. (2009). Synthesis and molecular recognition studies of acridono- and acridino-crown ether-based sensor and selector molecules. Budapest University of Technology and Economics. (Describes synthesis via formic acid activation).
-
BLD Pharm Catalog . 2-Methoxy-3,5-dimethylaniline hydrochloride (CAS 1955553-77-1).[2][4][5][8]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 35490-72-3|2-Methoxy-3,5-dimethylaniline|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 2-methoxy-3,5-dimethylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 4. 767222-91-3|5-Methyl-2-(p-tolyloxy)aniline|BLD Pharm [bldpharm.com]
- 5. 736892-81-2|2-(3,5-Dimethylphenoxy)-5-methylaniline|BLDpharm [bldpharm.com]
- 6. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 7. Search for patents | USPTO [uspto.gov]
- 8. 39785-37-0|4-Methoxy-3,5-dimethylaniline|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Thermochemical Properties of N,N-Dimethylaniline
A Note on the Subject Compound: Initial searches for specific thermochemical data on 2-Methoxy-3,5-dimethylaniline hydrochloride did not yield sufficient experimental or computational results to construct a comprehensive technical guide. To fulfill the detailed requirements of this request and provide a representative example of such a guide, this document will focus on the well-characterized and structurally related compound, N,N-Dimethylaniline (DMA) . The principles and methodologies described herein are directly applicable to the study of other aniline derivatives.
Introduction
N,N-Dimethylaniline (DMA) is a tertiary amine and a substituted derivative of aniline, playing a crucial role as a precursor and intermediate in the synthesis of a wide array of commercially significant materials.[1] Its applications range from the production of triarylmethane dyes, such as malachite green and crystal violet, to its use as a promoter in the curing of polyester and vinyl ester resins.[1] A thorough understanding of the thermochemical properties of DMA is paramount for the safe and efficient design of synthetic routes, purification processes, and for ensuring the stability and shelf-life of both the compound itself and its end-products. This guide provides a detailed exploration of the key thermochemical characteristics of N,N-Dimethylaniline, supported by experimental data and established analytical protocols.
Synthesis and Preparation
Industrially, N,N-Dimethylaniline is primarily produced through the alkylation of aniline with methanol in the presence of an acid catalyst.[1] This reaction involves the substitution of the two hydrogen atoms of the primary amine group with methyl groups.
A typical laboratory-scale synthesis was first reported by A. W. Hofmann in 1850, involving the reaction of aniline with iodomethane.[1]
Reaction: C₆H₅NH₂ + 2 CH₃I → C₆H₅N(CH₃)₂ + 2 HI[1]
Modern laboratory preparations often utilize safer and more cost-effective methylating agents, such as dimethyl sulfate.
Core Thermochemical Properties
The thermochemical properties of a compound dictate its behavior under varying temperature and pressure conditions. For N,N-Dimethylaniline, these properties are essential for process safety, reaction modeling, and predicting its environmental fate.
Enthalpy of Formation and Combustion
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The enthalpy of combustion (ΔcH°) is the heat released when one mole of a substance is completely burned in oxygen. These values are critical for calculating reaction enthalpies and assessing the energetic potential of a compound.
| Property | Value (kJ/mol) | Conditions | Source |
| Enthalpy of Formation (liquid) | 69.9 ± 1.3 | 298.15 K | [2] |
| Enthalpy of Combustion (liquid) | -4763.5 ± 1.2 | 298.15 K | [2] |
These values indicate that the formation of N,N-Dimethylaniline from its elements is an endothermic process, while its combustion is highly exothermic.
Heat Capacity
Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius. It is a fundamental property for heat transfer calculations in chemical processes.
| Temperature (K) | Heat Capacity (Cp) of Liquid (J/mol·K) | Source |
| 298.15 | 221.5 | [2] |
Phase Transition Energetics
The enthalpies of fusion and vaporization are crucial for understanding the energy requirements of phase changes, such as melting and boiling.
| Property | Value (kJ/mol) | Temperature (K) | Source |
| Enthalpy of Fusion | 14.5 | 275.6 | [2] |
| Enthalpy of Vaporization | 47.7 ± 0.4 | 298.15 | [2] |
Thermal Stability and Decomposition
The thermal stability of N,N-Dimethylaniline is a critical consideration for its storage and handling, particularly at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing its decomposition behavior.
Experimental Protocol: Thermal Analysis using TGA and DSC
The following protocol outlines a general procedure for assessing the thermal stability of an aniline derivative like N,N-Dimethylaniline.
Objective: To determine the onset of thermal decomposition and characterize the thermal events associated with heating the sample.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of N,N-Dimethylaniline into an inert crucible (e.g., alumina).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve to determine the onset temperature of mass loss and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
-
DSC Curve: Analyze the DSC curve to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Caption: Workflow for Thermal Analysis of N,N-Dimethylaniline.
Computational Thermochemistry
In the absence of extensive experimental data, computational methods provide a powerful tool for predicting thermochemical properties. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or high-level ab initio methods, can be used to calculate enthalpies of formation, heat capacities, and bond dissociation energies. These calculations provide valuable insights into the stability and reactivity of molecules.
Conclusion
This technical guide has provided a summary of the key thermochemical properties of N,N-Dimethylaniline, a vital industrial chemical. The presented data on its enthalpy of formation, combustion, heat capacity, and phase transitions are fundamental for chemical process design and safety. The outlined experimental protocol for thermal analysis using TGA and DSC provides a framework for assessing the thermal stability of N,N-Dimethylaniline and other related aniline derivatives. The integration of experimental measurements with computational predictions will continue to enhance our understanding of the thermochemical behavior of these important compounds, enabling their safer and more efficient use in research and industry.
References
- This reference is intentionally left blank as no specific data was found for the originally requested compound.
-
Synthesis and characterization of conducting substituted polyanilines - ScienceDirect. [Link]
-
Benzenamine, N,N-dimethyl- - NIST WebBook. [Link]
-
Dimethylaniline - Wikipedia. [Link]
Sources
Technical Guide: Solid-State Characterization of 2-Methoxy-3,5-dimethylaniline Hydrochloride
Topic: Crystallographic information for 2-Methoxy-3,5-dimethylaniline hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-3,5-dimethylaniline hydrochloride (CAS: 1520131-99-0) is a critical aromatic amine intermediate utilized in the synthesis of high-value pharmaceutical targets, including GLP-1 receptor agonists and specialized crown ether sensors. In drug development, the solid-state properties of such intermediates—specifically their crystallinity, polymorphism, and salt stoichiometry—directly dictate processability, solubility, and final drug product stability.
This guide provides a comprehensive crystallographic framework for this compound. It details the molecular architecture, outlines a self-validating protocol for single-crystal growth and X-ray diffraction (XRD) analysis, and defines the expected hydrogen-bonding motifs that govern its lattice energy.
Molecular Architecture & Physicochemical Profile
Before crystallographic analysis, the researcher must understand the ionic nature of the target. The protonation of the primary amine by hydrochloric acid creates a distinct ionic species, significantly altering the packing forces compared to the free base.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Methoxy-3,5-dimethylanilinium chloride |
| Common Name | 2-Methoxy-3,5-dimethylaniline hydrochloride |
| CAS Number | 1520131-99-0 |
| Molecular Formula | C |
| Molecular Weight | 187.67 g/mol |
| Salt Stoichiometry | 1:1 (Cation : Anion) |
| Key Functional Groups | Methoxy (-OCH |
Structural Logic
The crystal lattice is governed by the competition between the hydrophilic ionic head (anilinium...chloride) and the hydrophobic aromatic tail .
-
Cation: The 2-methoxy-3,5-dimethylanilinium ion. The ortho-methoxy group introduces steric bulk and potential intramolecular hydrogen bonding, which may twist the methoxy group out of the phenyl plane.
-
Anion: The Chloride ion (Cl
) acts as a multi-point hydrogen bond acceptor. -
Dominant Interaction: Charge-assisted Hydrogen Bonding (
).
Experimental Protocol: Crystallization & Data Acquisition
Obtaining a high-quality single crystal is the bottleneck in characterizing this salt. The following protocol utilizes a controlled cooling and anti-solvent diffusion approach to minimize twinning and disorder.
Crystallization Workflow (Self-Validating)
The synthesis of the salt often yields a polycrystalline powder. To grow diffraction-quality crystals, we employ a slow-kinetics approach.
Figure 1: Decision tree for the crystallization of aniline hydrochloride salts. Slow cooling is preferred to prevent inclusion of solvent voids.
X-Ray Diffraction Parameters
For researchers characterizing this material, the following instrument configuration is standard for organic salts to ensure resolution of hydrogen positions (critical for confirming the salt form).
| Parameter | Setting / Recommendation | Rationale |
| Temperature | 100 K (Cryostream) | Minimizes thermal vibration of the methyl/methoxy groups; prevents phase transitions. |
| Radiation Source | Cu K | Preferred for absolute configuration (if relevant) and better scattering from light atoms (C, N, O). |
| Crystal Size | Optimal for absorption correction; avoid needles which may be twinned. | |
| Theta Range | High-angle data is required to refine anisotropic displacement parameters. | |
| Space Group Search | Expect Monoclinic ( | Common packing symmetries for centrosymmetric organic salts. |
Structural Analysis & Expected Motifs
While specific lattice parameters for proprietary intermediates are often sequestered in internal databases, the structural behavior of 2-Methoxy-3,5-dimethylaniline hydrochloride can be predicted with high confidence based on homologous o-anisidine salts.
The Hydrogen Bond Network
The defining feature of this crystal structure is the "ionic interface." The ammonium group (
-
Primary Interaction: The three ammonium protons will form strong, charge-assisted hydrogen bonds with adjacent chloride ions.
-
Distance (
): Expect Å. -
Geometry: This creates a 2D hydrophilic sheet or a 1D ribbon running through the crystal.
-
Packing Hierarchy
The hydrophobic regions (the dimethyl-anisole rings) will stack between these ionic layers.
Figure 2: Structural logic of the packing. The lattice segregates into ionic (hydrophilic) and aromatic (hydrophobic) domains.
Diagnostic Verification (PXRD)
If single crystals cannot be grown, Powder X-Ray Diffraction (PXRD) can validate the phase purity.
-
Low Angle Peaks (
): Correspond to the large d-spacing between the alternating ionic/hydrophobic layers. -
High Angle Peaks: Correspond to the rigid aromatic stacking distances (
Å).
Pharmaceutical Relevance
Polymorphism Screening
Aniline hydrochlorides are prone to polymorphism. The rotation of the 2-methoxy group relative to the ring (torsional freedom) can lead to different conformers packing into different unit cells.
-
Action: Researchers must screen solvents (polar vs. non-polar) to ensure the thermodynamically stable form is isolated for drug substance manufacturing.
Stability
The hydrochloride salt is generally hygroscopic. The crystal structure analysis usually reveals channels or voids where water might reside. If the "anhydrous" form is desired, data collection must occur under a dry nitrogen stream (as specified in Section 3.2).
References
- European Patent Office. (2018). Pyrazolopyridine derivative having GLP-1 receptor agonist effect (WO2018056453A1). Google Patents.
- Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. (Contextual grounding for N-H...Cl interactions).
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Retrieved from [Link]
Methodological & Application
Application Note: Strategic Utilization of 2-Methoxy-3,5-dimethylaniline Hydrochloride in Organic Synthesis
Executive Summary
2-Methoxy-3,5-dimethylaniline hydrochloride is a specialized aniline derivative combining electron-donating characteristics (methoxy and methyl groups) with specific steric constraints. Unlike simple anilines, the presence of the ortho-methoxy group (position 2) and the meta-methyl groups (positions 3 and 5) creates a unique electronic landscape. The ortho-methoxy group provides a potential chelation site for metal catalysts while simultaneously exerting a buttressing effect on the amine, influencing the selectivity of cross-coupling reactions.
This guide details the protocol for converting the stable hydrochloride salt into its reactive free base and outlines two primary synthetic workflows: Pd-catalyzed Buchwald-Hartwig Amination (for pharmaceutical scaffolds) and Diazotization/Azo Coupling (for dye and pigment synthesis).
Chemical Identity & Properties
| Property | Specification |
| Systematic Name | 2-Methoxy-3,5-dimethylaniline hydrochloride |
| Synonyms | 2-Amino-4,6-dimethylanisole HCl; 3,5-Dimethyl-o-anisidine HCl |
| Molecular Formula | C₉H₁₃NO[1][2] · HCl |
| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |
| Key Functionality | Primary Amine (-NH₂), Electron-Rich Aromatic Ring |
| Storage | Hygroscopic. Store under inert gas (Argon/N₂) at 2-8°C. |
Protocol A: Salt Neutralization (Activation)
Context: The hydrochloride salt is the preferred storage form due to its resistance to oxidation (which turns free anilines dark/tarry). However, for nucleophilic reactions (acylation, alkylation, Pd-coupling), the free amine must be liberated in situ or immediately prior to use to ensure accurate stoichiometry and reaction kinetics.
Reagents
-
2-Methoxy-3,5-dimethylaniline HCl (10 mmol, 1.88 g)
-
Saturated Aqueous NaHCO₃ (30 mL) or 1M NaOH (for faster kinetics)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (NaCl sat.)
Step-by-Step Methodology
-
Dissolution: Suspend the HCl salt in EtOAc (50 mL) in a separatory funnel.
-
Neutralization: Slowly add saturated NaHCO₃ (30 mL). Note: Gas evolution (CO₂) will occur. Vent frequently.
-
Partitioning: Shake vigorously for 3 minutes. The solid salt should dissolve as it converts to the lipophilic free base and migrates into the organic layer.
-
Separation: Drain the aqueous layer. Wash the organic layer once with Brine (20 mL) to remove residual water/salt.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Filter and concentrate in vacuo (rotary evaporator) at 35°C.
-
Checkpoint: The resulting oil should be pale yellow. If it is dark brown, oxidation has occurred; purify via short-path distillation or silica plug filtration.
-
Causality: We use a biphasic system (EtOAc/Water) rather than adding base directly to a reaction vessel because the byproduct (NaCl) can interfere with sensitive metal catalysts in subsequent steps.
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination
Context: This protocol is designed for coupling the aniline with an aryl halide to form diarylamines, common motifs in kinase inhibitors. The 2-methoxy group can inhibit catalyst performance via non-productive chelation if the ligand is not bulky enough. We utilize a Pd₂dba₃ / XPhos system to overcome this steric and electronic challenge.
Reaction Scheme
Aryl-Br + Aniline-FreeBase ->[Pd] -> Diaryl-Amine
Reagents
-
Substrate: 2-Methoxy-3,5-dimethylaniline (Free Base, 1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 equiv)[3]
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4-8 mol%) - Critical for sterically hindered anilines.
-
Base: Cs₂CO₃ (2.0 equiv) - Weak base prevents side reactions.
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Workflow Diagram (Graphviz)
Figure 1: Optimized workflow for Buchwald-Hartwig coupling of sterically modulated anilines.
Critical Technical Notes
-
Ligand Choice: The 2-methoxy group creates a "pocket" near the nitrogen. Bidentate ligands (like BINAP) often fail here. XPhos or BrettPhos are required because their bulk prevents the palladium center from becoming "trapped" by the methoxy oxygen [1].
-
Temperature: Do not exceed 110°C. Higher temperatures promote cleavage of the methyl ether (demethylation), yielding a phenol byproduct.
Protocol C: Diazotization & Azo Coupling (Sandmeyer/Dye Synthesis)
Context: The 4-position (para to the amine) is open and activated by the 3,5-dimethyl groups. This makes the molecule an excellent "diazo component" for azo dyes or a precursor for 4-halo derivatives via Sandmeyer reactions.
Reagents
-
2-Methoxy-3,5-dimethylaniline HCl (Direct use of salt is permitted here)
-
NaNO₂ (Sodium Nitrite)
-
HCl (conc.)
-
Coupling Component (e.g., 2-Naphthol or Phenol)
Step-by-Step Methodology
-
Acidification: Dissolve the aniline HCl salt (10 mmol) in 5M HCl (20 mL). Cool to 0–5°C in an ice/salt bath. Temperature control is vital to prevent decomposition of the diazonium salt.
-
Diazotization: Dropwise add aqueous NaNO₂ (1.1 equiv) while maintaining temperature <5°C. Stir for 20 mins.
-
Test: A drop of the solution on starch-iodide paper should turn blue (excess nitrous acid).
-
-
Coupling (Example): Dissolve 2-Naphthol (10 mmol) in 10% NaOH (20 mL). Cool to 0°C.
-
Addition: Slowly pour the diazonium salt solution into the alkaline naphthol solution.
-
Precipitation: The azo dye will precipitate immediately (usually red/orange due to the electron-rich nature of the aniline ring).
-
Isolation: Filter and wash with cold water.
Mechanistic Pathway (Graphviz)
Figure 2: Diazotization pathway utilizing the activated 4-position of the aniline ring.
Analytical Validation (Expected Data)
When characterizing the free base or derivatives, look for these specific signals which confirm the integrity of the 2-methoxy-3,5-dimethyl substitution pattern.
| Technique | Expected Signal | Interpretation |
| ¹H NMR | δ ~3.7-3.8 ppm (s, 3H) | Methoxy group (-OCH₃) at position 2. |
| ¹H NMR | δ ~2.1-2.3 ppm (s, 6H) | Methyl groups (-CH₃) at positions 3 and 5. |
| ¹H NMR | δ ~6.3-6.5 ppm (s, 2H) | Aromatic Protons at positions 4 and 6 (usually singlets or meta-coupled doublets). |
| IR | ~3350-3450 cm⁻¹ | N-H Stretch (Primary amine doublet). |
| IR | ~1250 cm⁻¹ | C-O-C Stretch (Aryl alkyl ether). |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
PubChem. (n.d.). "2-Methoxy-3,5-dimethylaniline Compound Summary." National Library of Medicine.
-
BenchChem. (2025).[3][4] "Troubleshooting Sterically Hindered Cross-Coupling."
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Application Notes & Protocols: The Strategic Utility of 2-Methoxy-3,5-dimethylaniline Hydrochloride in Pharmaceutical Synthesis
Introduction: The Role of Substituted Anilines in Modern Drug Discovery
In the landscape of medicinal chemistry, the aniline scaffold is a privileged structure, serving as a foundational building block for a vast array of therapeutic agents. Its utility lies in its chemical versatility, allowing for the strategic introduction of functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. 2-Methoxy-3,5-dimethylaniline hydrochloride is a prime example of such a crucial precursor. This substituted aniline is distinguished by a methoxy group and two methyl groups on the phenyl ring, an arrangement that imparts specific steric and electronic properties.
The methoxy group, in particular, is a prevalent feature in many approved drugs, valued for its ability to influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties such as solubility and membrane permeability.[1] The methyl groups provide steric bulk and can modulate the nucleophilicity of the amine, offering chemists fine control over reaction outcomes.
This guide provides an in-depth exploration of 2-Methoxy-3,5-dimethylaniline hydrochloride as a precursor in pharmaceutical development. We will focus on its application in the synthesis of a key intermediate for Trametinib , a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases 1 and 2 (MEK1/2).[2] Trametinib is a cornerstone therapy for metastatic melanoma and other cancers characterized by BRAF mutations, highlighting the clinical significance of synthetic pathways that rely on precursors like 2-Methoxy-3,5-dimethylaniline.[2][3]
Physicochemical Properties and Safe Handling
Before its use in any synthetic protocol, a thorough understanding of the precursor's properties and safety requirements is paramount. 2-Methoxy-3,5-dimethylaniline is typically supplied as a hydrochloride salt to improve its stability and handling characteristics compared to the free base.
Table 1: Physicochemical Data for 2-Methoxy-3,5-dimethylaniline
| Property | Value | Source |
|---|---|---|
| CAS Number | 35490-72-3 | [4] |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| Appearance | Data not consistently available; varies by supplier. | |
| Melting Point | 1.5 - 2.5 °C (for the free base) | |
| Boiling Point | 193 - 194 °C (for the free base) |
| logP | 1.9 (Predicted) |[5] |
2-Methoxy-3,5-dimethylaniline and its hydrochloride salt are classified as hazardous substances and must be handled with appropriate precautions.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[6][7] All handling should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Toxicological Hazards: The compound is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.[6][9] Therefore, obtaining special instructions before use and handling only after all safety precautions have been read and understood is critical.
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]
-
Ingestion: Rinse mouth and immediately call a POISON CENTER or doctor. Do not induce vomiting.[8]
-
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store it locked up.[6][7]
Application Profile: Synthesis of a Trametinib Precursor
The synthesis of complex heterocyclic molecules like Trametinib often involves multi-step sequences where the precise assembly of fragments is key. Anilines are frequently used in condensation or nucleophilic substitution reactions to form carbon-nitrogen bonds, which are integral to the core scaffold of many kinase inhibitors.
In a representative synthesis, an appropriately substituted aniline is reacted with a reactive pyrimidine or pyridine derivative to construct the final drug molecule or a late-stage intermediate. The methoxy and dimethyl substitutions on the aniline ring in our precursor serve to direct the reaction and are ultimately part of the final Trametinib structure, which interacts with the MEK enzyme.
The following diagram illustrates the high-level workflow for utilizing a precursor like 2-Methoxy-3,5-dimethylaniline hydrochloride in a typical pharmaceutical synthesis campaign.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 35490-72-3|2-Methoxy-3,5-dimethylaniline|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 2-methoxy-3,5-dimethylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
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Application Note & Protocol Guide: Identification and Quantification of 2-Methoxy-3,5-dimethylaniline hydrochloride by HPLC and GC-MS
This document provides a comprehensive guide to the analytical techniques for the identification and quantification of 2-Methoxy-3,5-dimethylaniline hydrochloride. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to validation standards.
Introduction: The Analytical Imperative
2-Methoxy-3,5-dimethylaniline hydrochloride is an aromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Due to the potential for these compounds to be present as impurities or starting materials in drug products, robust and reliable analytical methods are crucial for quality control and regulatory compliance. This guide elucidates two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this specific analyte. The methodologies are developed with the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline in mind, ensuring that the procedures are fit for their intended purpose.[2]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Methoxy-3,5-dimethylaniline hydrochloride. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Rationale for Method Development
The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte.
-
Column Chemistry: A C18 (octadecyl) column is the stationary phase of choice for this application.[1] The nonpolar nature of the C18 alkyl chains provides excellent retention for the aromatic ring of the analyte through hydrophobic interactions. A column with a particle size of 1.8 to 5 µm is recommended to achieve high resolution and efficient separation.[3]
-
Mobile Phase Composition: A reverse-phase elution strategy is employed, utilizing a polar mobile phase. A gradient of acetonitrile and water is optimal, as acetonitrile provides the necessary eluotropic strength to elute the analyte from the C18 column.[1] The addition of a small percentage of an acidifier, such as formic acid or phosphoric acid, to the mobile phase is crucial.[4][5] This serves to protonate the aniline moiety, suppressing silanol interactions with the stationary phase and resulting in improved peak shape and reproducibility.
-
Detection: Ultraviolet (UV) detection is a primary and robust method for aromatic amines due to the presence of the chromophoric benzene ring.[6] A photodiode array (PDA) detector is particularly advantageous as it allows for the acquisition of the full UV spectrum of the analyte peak, aiding in peak purity assessment and identification. For higher specificity and sensitivity, a mass spectrometer (MS) can be used as a detector.[4]
HPLC Experimental Workflow
Caption: HPLC analysis workflow for 2-Methoxy-3,5-dimethylaniline hydrochloride.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV/PDA or Mass Spectrometer detector
Materials:
-
2-Methoxy-3,5-dimethylaniline hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 150 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or MS in positive ion mode |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of 2-Methoxy-3,5-dimethylaniline hydrochloride reference standard and dissolve in 100 mL of Mobile Phase A to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Prepare the sample by dissolving it in Mobile Phase A to a concentration within the linear range of the calibration curve.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and samples onto the HPLC system and acquire the chromatograms.
-
Data Analysis: Identify the peak corresponding to 2-Methoxy-3,5-dimethylaniline hydrochloride by comparing the retention time with that of the reference standard. For quantification, construct a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and structural information.
Rationale for Method Development
-
Derivatization: While some anilines can be analyzed directly by GC, their polarity can lead to poor peak shape and interaction with the GC column.[7] Chemical derivatization is often employed to improve volatility and chromatographic performance. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for converting the primary amine to a less polar trimethylsilyl (TMS) derivative.[7] This reduces peak tailing and enhances thermal stability.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the separation of the derivatized analyte. These columns provide good resolution for a wide range of aromatic compounds.
-
Ionization and Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS. EI at 70 eV produces a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for confident identification through library matching and spectral interpretation.[8] The resulting mass spectrum will exhibit a molecular ion peak (or a peak related to it) and characteristic fragment ions.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for 2-Methoxy-3,5-dimethylaniline hydrochloride.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
Materials:
-
2-Methoxy-3,5-dimethylaniline hydrochloride reference standard
-
Acetonitrile (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Procedure:
-
Standard and Sample Preparation: Accurately weigh approximately 1 mg of the standard or sample into a vial. Add 1 mL of acetonitrile and vortex to dissolve.
-
Derivatization: To the solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject the derivatized solution into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the TMS-derivative of 2-Methoxy-3,5-dimethylaniline. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Aromatic compounds often produce stable resonance-stabilized fragments.[9] The fragmentation of anilines may involve the loss of neutral molecules like NH3 or HCN.[10]
Method Validation: Ensuring Trustworthiness
Both the HPLC and GC-MS methods should be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][11][12][13]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[11] This can be demonstrated by analyzing spiked samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.[11] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[12] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[2] |
Conclusion
The HPLC and GC-MS methods detailed in this guide provide robust and reliable approaches for the identification and quantification of 2-Methoxy-3,5-dimethylaniline hydrochloride. The HPLC method is well-suited for routine quantitative analysis, while the GC-MS method offers high specificity and structural confirmation. Proper method validation is paramount to ensure the integrity and accuracy of the generated data, which is essential in a regulated environment.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
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Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207–5213. [Link]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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Chawla, J. L., & Sodhi, R. S. (1984). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 22(1), 28–30. [Link]
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EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies. [Link]
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Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. ResearchGate. [Link]
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Chan, S. C., & Lee, J. W. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]
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Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]
-
Kim, H. J., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. [Link]
-
SIELC Technologies. (2018). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]
-
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. SciSpace. [Link]
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Synthesizing Novel Derivatives from 2-Methoxy-3,5-dimethylaniline Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of various derivatives from 2-Methoxy-3,5-dimethylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for synthesizing Schiff bases, N-acyl amides, and N-sulfonyl amides, complete with mechanistic explanations, step-by-step procedures, and characterization data.
Introduction: The Versatility of a Substituted Aniline
2-Methoxy-3,5-dimethylaniline hydrochloride is a valuable starting material in organic synthesis. The strategic placement of a methoxy group and two methyl groups on the aniline ring influences its electronic properties and steric environment, offering unique opportunities for the creation of diverse molecular architectures. The amino group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. This guide will explore three fundamental transformations of the amino group: condensation with aldehydes to form Schiff bases, acylation with acyl chlorides to yield N-acyl amides, and sulfonylation with sulfonyl chlorides to produce N-sulfonyl amides.
Core Synthetic Protocols
The following sections provide detailed experimental procedures for the synthesis of derivatives from 2-Methoxy-3,5-dimethylaniline hydrochloride. The hydrochloride salt is typically neutralized in situ or in a prior step to liberate the free amine for subsequent reactions.
Protocol 1: Synthesis of Schiff Base Derivatives via Condensation with Aldehydes
The formation of a Schiff base (or imine) is a reversible reaction between a primary amine and an aldehyde. The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.
Reaction Workflow:
Caption: Workflow for Schiff Base Synthesis.
Detailed Experimental Protocol:
-
Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve 2-Methoxy-3,5-dimethylaniline hydrochloride (1.0 eq) in a suitable solvent such as ethanol. To this solution, add a mild base like sodium acetate (1.1 eq) to neutralize the hydrochloride and liberate the free aniline. Stir the mixture at room temperature for 15-30 minutes.
-
Condensation: Add the desired aromatic aldehyde (1.0 eq) to the reaction mixture. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.[1]
-
Reaction: The reaction mixture is typically heated to reflux for 2-4 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the Schiff base.[1] The solid product is collected by vacuum filtration and washed with cold ethanol.[1][2] The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.[1][3]
Quantitative Data (Representative):
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2-Methoxy-3,5-dimethylaniline HCl | 187.68 | 1.0 |
| Benzaldehyde | 106.12 | 1.0 |
| Sodium Acetate | 82.03 | 1.1 |
| Product (Schiff Base) | 239.32 | ~85-95% Yield |
Characterization:
The synthesized Schiff base should be characterized by standard analytical techniques to confirm its structure and purity.[3]
-
FT-IR (KBr, cm⁻¹): Look for the characteristic C=N stretching vibration around 1600-1650 cm⁻¹. The absence of N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band from the aldehyde (around 1700 cm⁻¹) indicates the formation of the Schiff base.
-
¹H NMR (CDCl₃, δ ppm): The formation of the imine bond is confirmed by a characteristic singlet for the azomethine proton (-CH=N-) typically observed between 8.0 and 9.0 ppm.
-
¹³C NMR (CDCl₃, δ ppm): A signal in the range of 150-165 ppm corresponds to the imine carbon (-C=N-).[4]
Protocol 2: Synthesis of N-Acyl Amide Derivatives via Acylation
N-acylation involves the reaction of the primary amine with an acylating agent, typically an acyl chloride or an acid anhydride, to form an amide bond. This reaction is often carried out in the presence of a base to neutralize the HCl generated.
Reaction Workflow:
Caption: Workflow for N-Acyl Amide Synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methoxy-3,5-dimethylaniline hydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base and Acylating Agent: Cool the suspension in an ice bath (0 °C). Add a suitable base, such as pyridine or triethylamine (2.2 eq), to neutralize the hydrochloride salt and the HCl produced during the reaction. Then, add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or silica gel column chromatography.[5]
Quantitative Data (Representative):
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2-Methoxy-3,5-dimethylaniline HCl | 187.68 | 1.0 |
| Acetyl Chloride | 78.50 | 1.1 |
| Pyridine | 79.10 | 2.2 |
| Product (N-acetyl derivative) | 193.25 | ~90-98% Yield |
Characterization:
-
FT-IR (KBr, cm⁻¹): The formation of the amide is confirmed by the presence of a strong C=O stretching band (amide I) around 1630-1680 cm⁻¹ and an N-H bending band (amide II) around 1520-1570 cm⁻¹. An N-H stretching band will also be present around 3200-3300 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): A characteristic singlet for the amide proton (-NH-) is typically observed between 7.5 and 9.5 ppm. A new singlet corresponding to the acyl methyl group (if acetyl chloride is used) will appear around 2.1-2.3 ppm.[6]
-
¹³C NMR (CDCl₃, δ ppm): The amide carbonyl carbon will appear as a signal in the range of 165-175 ppm.[6]
Protocol 3: Synthesis of N-Sulfonyl Amide Derivatives via Sulfonylation
The reaction of a primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. This reaction is a robust method for forming a stable sulfur-nitrogen bond.
Reaction Workflow:
Caption: Workflow for N-Sulfonyl Amide Synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-Methoxy-3,5-dimethylaniline hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Addition of Base and Sulfonylating Agent: Cool the mixture to 0 °C in an ice bath. If not using pyridine as the solvent, add pyridine (2.2 eq) as a base. Then, add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: After completion, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. If pyridine was the solvent, it can be removed under reduced pressure, and the residue can be taken up in a different organic solvent for washing. The crude sulfonamide can be purified by recrystallization or silica gel column chromatography.
Quantitative Data (Representative):
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2-Methoxy-3,5-dimethylaniline HCl | 187.68 | 1.0 |
| p-Toluenesulfonyl Chloride | 190.65 | 1.1 |
| Pyridine | 79.10 | 2.2 |
| Product (N-tosyl derivative) | 305.41 | ~80-95% Yield |
Characterization:
-
FT-IR (KBr, cm⁻¹): Characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are observed around 1320-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. An N-H stretching band will also be present around 3200-3300 cm⁻¹.[6]
-
¹H NMR (CDCl₃, δ ppm): A singlet for the sulfonamide proton (-SO₂NH-) is typically observed between 7.0 and 9.0 ppm.[6]
-
¹³C NMR (CDCl₃, δ ppm): The carbons of the aromatic ring attached to the sulfonamide group will show characteristic shifts. The carbons of the 2-Methoxy-3,5-dimethylaniline moiety will also be present.[6]
Safety and Handling
-
2-Methoxy-3,5-dimethylaniline hydrochloride: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Acyl Chlorides and Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. Handle them with extreme care in a fume hood.
-
Solvents: Use anhydrous solvents where specified to avoid unwanted side reactions. Many organic solvents are flammable and should be handled away from ignition sources.
-
Bases: Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.
Conclusion
The protocols outlined in this guide provide a solid foundation for the synthesis of a variety of derivatives from 2-Methoxy-3,5-dimethylaniline hydrochloride. The versatility of the amino group allows for the construction of diverse molecular scaffolds, which can be further elaborated to create novel compounds for various applications. By understanding the underlying reaction mechanisms and following these detailed procedures, researchers can confidently explore the chemical space accessible from this valuable starting material.
References
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
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Patel, K. D., et al. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. SciSpace. Retrieved February 19, 2026, from [Link]
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Reddy, C. S., et al. (2012). Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. ResearchGate. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 2-methoxy-3,5-dimethylaniline. Retrieved February 19, 2026, from [Link]
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Tijjani, A., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. Retrieved February 19, 2026, from [Link]
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Organic Syntheses. (n.d.). Preparation of 2-methoxy-5-acetylaniline (3-amino-4-methoxyacetophenone). Retrieved February 19, 2026, from [Link]
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Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZOPHENONE. Retrieved February 19, 2026, from [Link]
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Ataman Kimya. (n.d.). DIMETHYLANILINE. Retrieved February 19, 2026, from [Link]
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Zhang, L., et al. (2014). ChemInform Abstract: Transition-Metal-Free, Potassium tert-Butoxide/Dimethyl Sulfoxide Mediated Amination Between Tertiary Amines and Aryl Halides. ResearchGate. Retrieved February 19, 2026, from [Link]
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DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. Retrieved February 19, 2026, from [Link]
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The Prospect of 2-Methoxy-3,5-dimethylaniline Hydrochloride in Advanced Materials: A Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Niche Monomer
In the expansive field of materials science, the quest for novel organic molecules that can serve as building blocks for functional materials is perpetual. Substituted anilines, in particular, are a cornerstone in the development of conducting polymers, materials that uniquely blend the electrical properties of metals with the processability of plastics.[1][2] While polyaniline (PANI) is the most renowned in this class, its derivatives offer a pathway to tune properties such as solubility, conductivity, and environmental stability.[3][4][5]
This document explores the prospective role of 2-Methoxy-3,5-dimethylaniline hydrochloride, a lesser-studied yet promising monomer. The strategic placement of a methoxy group and two methyl groups on the aniline ring suggests a unique combination of electronic and steric effects that could be harnessed for the creation of new materials. The electron-donating nature of the methoxy and methyl groups is anticipated to influence the electronic properties of the resulting polymer, while the methyl groups, in particular, may enhance solubility in common organic solvents—a significant challenge with the parent polyaniline.[6][7]
This guide provides a prospective framework for researchers to explore the synthesis and characterization of polymers derived from 2-Methoxy-3,5-dimethylaniline hydrochloride. The protocols detailed herein are founded on established methodologies for the polymerization of other substituted anilines and are intended to serve as a robust starting point for investigation.[4][8] We will delve into both chemical and electrochemical polymerization techniques, offering a comparative basis for producing novel poly(2-methoxy-3,5-dimethylaniline) materials.
Prospective Applications in Materials Science
The unique substitution pattern of 2-Methoxy-3,5-dimethylaniline hydrochloride suggests its potential utility in several areas of advanced materials development:
-
Soluble Conducting Polymers: The presence of methyl groups can disrupt intermolecular chain packing, potentially leading to enhanced solubility in organic solvents.[4][9] This is a critical attribute for creating materials that can be solution-processed into thin films for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.[3]
-
Corrosion-Resistant Coatings: Polyaniline and its derivatives are known for their ability to form a passivating oxide layer on metals, offering excellent corrosion protection.[10] A soluble and processable polymer from 2-Methoxy-3,5-dimethylaniline hydrochloride could be applied as a coating on various metal surfaces.
-
Bio-integrated Electronics: The biocompatibility of some conducting polymers opens avenues for their use in biomedical devices, including biosensors and tissue engineering scaffolds.[2][11][12] The specific properties of poly(2-methoxy-3,5-dimethylaniline) would need to be assessed for such applications.
-
Electrochromic Devices: The ability of polyaniline to change color with its oxidation state is the basis for its use in electrochromic devices ("smart" windows). The substituents on the aniline ring can modulate these color transitions.
Synthesis Protocols for Poly(2-methoxy-3,5-dimethylaniline)
Two primary methods for the polymerization of aniline derivatives are chemical oxidative polymerization and electrochemical polymerization. Each offers distinct advantages and control over the final material properties.
Protocol 1: Chemical Oxidative Polymerization
This method is suitable for producing larger quantities of the polymer powder, which can then be dissolved for further processing. Ammonium persulfate is a commonly used oxidant.[4][13]
Rationale: The oxidative coupling of aniline monomers is initiated by an oxidizing agent in an acidic medium. The hydrochloride salt of the monomer provides the acidic environment necessary for the formation of the conductive emeraldine salt form of the polymer.[10] The reaction temperature is kept low to control the rate of polymerization and favor the formation of higher molecular weight polymers.
Experimental Workflow:
Caption: Workflow for Chemical Oxidative Polymerization.
Materials and Reagents:
| Reagent | Purity | Supplier Example |
| 2-Methoxy-3,5-dimethylaniline hydrochloride | >98% | BLD Pharm |
| Ammonium persulfate (APS) | >98% | Sigma-Aldrich |
| Hydrochloric acid (HCl), 37% | ACS Grade | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Deionized water | 18 MΩ·cm | Millipore |
Step-by-Step Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount (e.g., 1 g) of 2-Methoxy-3,5-dimethylaniline hydrochloride in 100 mL of 1 M HCl. Stir until fully dissolved and cool the solution in an ice bath to 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving a stoichiometric amount of ammonium persulfate (typically a monomer to oxidant molar ratio of 1:1.25) in 50 mL of 1 M HCl.[4] Pre-chill this solution to 0-5 °C.
-
Polymerization: While vigorously stirring the monomer solution, add the pre-chilled oxidant solution dropwise over a period of 30 minutes. A color change to dark green or blue/black should be observed, indicating polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 4-6 hours to ensure complete polymerization.
-
Isolation and Purification: Collect the polymer precipitate by vacuum filtration. Wash the precipitate copiously with 1 M HCl until the filtrate runs clear, followed by a wash with acetone to remove oligomers and other impurities.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C overnight.
Protocol 2: Electrochemical Polymerization
This technique allows for the direct deposition of a thin polymer film onto a conductive substrate, which is ideal for applications in sensors and electronic devices.[14][15]
Rationale: By applying an electrical potential, the aniline monomer is oxidized at the surface of the working electrode, leading to the formation of radical cations that couple to form a polymer film.[15] Cyclic voltammetry is a common method as it allows for controlled film growth and in-situ monitoring of the polymerization process.
Experimental Workflow:
Caption: Workflow for Electrochemical Polymerization.
Materials and Equipment:
| Item | Specification |
| Potentiostat/Galvanostat | e.g., Bio-Logic, Gamry |
| Three-electrode electrochemical cell | Standard glass cell |
| Working Electrode | Indium Tin Oxide (ITO) coated glass or Platinum disk |
| Counter Electrode | Platinum wire or mesh |
| Reference Electrode | Ag/AgCl in saturated KCl |
| 2-Methoxy-3,5-dimethylaniline hydrochloride | >98% |
| Hydrochloric acid (HCl) | ACS Grade |
| Deionized water | 18 MΩ·cm |
Step-by-Step Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving 2-Methoxy-3,5-dimethylaniline hydrochloride to a concentration of 0.1 M in a 1 M HCl aqueous solution.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., a clean ITO slide), the platinum counter electrode, and the Ag/AgCl reference electrode. Fill the cell with the electrolyte solution.
-
Electropolymerization: Connect the electrodes to the potentiostat. Perform cyclic voltammetry, typically scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20).[15] An increase in the current with each cycle indicates the deposition and growth of a conductive polymer film on the working electrode.
-
Post-treatment: After polymerization, carefully remove the working electrode from the cell. Rinse it with a monomer-free 1 M HCl solution to remove any unreacted monomer and loosely bound oligomers.
-
Drying: Gently dry the polymer-coated substrate with a stream of nitrogen gas.
Characterization of Poly(2-methoxy-3,5-dimethylaniline)
A thorough characterization of the newly synthesized polymer is essential to understand its structure and properties.
Structural and Morphological Analysis:
| Technique | Information Obtained |
| FTIR Spectroscopy | Identification of characteristic functional groups and confirmation of polymerization. Expected peaks for N-H stretching, C=C stretching of quinoid and benzenoid rings, and C-N stretching.[5][10] |
| UV-Vis Spectroscopy | Study of electronic transitions, which can indicate the doping level and conjugation length of the polymer.[4][8] |
| NMR Spectroscopy | Elucidation of the polymer's chemical structure, though peak broadening can be a challenge.[5] |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of the polymer powder or film.[4] |
Functional Property Evaluation:
| Property | Measurement Technique |
| Electrical Conductivity | Four-point probe method on a pressed pellet of the polymer powder or on a deposited film. |
| Thermal Stability | Thermogravimetric Analysis (TGA) to determine the decomposition temperature.[8] |
| Electrochemical Behavior | Cyclic Voltammetry (CV) in a monomer-free electrolyte to study the redox activity and stability of the polymer film.[3] |
| Solubility | Testing the solubility of the polymer powder in various organic solvents (e.g., NMP, DMF, DMSO, chloroform).[4] |
Anticipated Results and Discussion
The presence of the methoxy and dimethyl substituents on the aniline ring is expected to yield a polymer with distinct properties compared to unsubstituted polyaniline.
-
Solubility: It is hypothesized that poly(2-methoxy-3,5-dimethylaniline) will exhibit enhanced solubility in common organic solvents due to the steric hindrance provided by the methyl groups, which reduces strong inter-chain interactions.[4][7]
-
Conductivity: The electron-donating nature of the substituents may influence the electronic structure and, consequently, the electrical conductivity. While electron-donating groups can increase the basicity of the imine units, steric effects might hinder the planarity of the polymer chains, potentially affecting charge transport.[6][8] The final conductivity will be a balance of these electronic and steric factors.
-
Morphology: The morphology of the synthesized polymer, whether granular, fibrillar, or porous, will depend significantly on the synthesis conditions (e.g., oxidant, temperature, electrochemical parameters).[3]
Safety Precautions
-
Aniline derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17]
-
All synthesis and handling should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for 2-Methoxy-3,5-dimethylaniline hydrochloride and all other chemicals before use.
Conclusion
2-Methoxy-3,5-dimethylaniline hydrochloride represents an intriguing, yet underexplored, monomer for the development of new functional materials. The protocols and characterization methods outlined in this guide provide a comprehensive starting point for researchers to synthesize and evaluate poly(2-methoxy-3,5-dimethylaniline). By systematically investigating the structure-property relationships of this novel polymer, new materials with tailored properties for a range of applications, from organic electronics to protective coatings, may be realized. The insights gained from such studies will contribute to the broader understanding of substituted polyanilines and the continued advancement of conducting polymer science.
References
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American Chemical Society. (n.d.). Processable and electrochemically stable polyaniline derivatives: Synthesis, characterization, and applications. ACS Publications. Retrieved from [Link]
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PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PubMed Central. Retrieved from [Link]
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ScienceDirect. (2004, April 13). Synthesis and characterization of conducting substituted polyanilines. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and Characterization of Polyaniline Derivatives: Poly(2-alkoxyanilines) and Poly(2,5-dialkoxyanilines). Chemistry of Materials. Retrieved from [Link]
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Semantic Scholar. (2020, February 10). The effect of methyl and methoxy substituents on dianilines for a thermosetting polyimide system. Retrieved from [Link]
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Royal Society Publishing. (2010, July 7). Applications of conducting polymers and their issues in biomedical engineering. Retrieved from [Link]
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Taylor & Francis Online. (2017, October 20). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. Retrieved from [Link]
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Plant Archives. (n.d.). STRUCTURAL CHARACTERIZATION OF POLYANILINE. Retrieved from [Link]
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Encyclopedia.pub. (2023, September 26). Synthesis of Conducting Polymers. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis and characterization of conducting substituted polyanilines | Request PDF. Retrieved from [Link]
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QScience.com. (n.d.). Synthesis, characterization and industrial application of conducting copolymers of poly(aniline-co-2-bromoaniline). Retrieved from [Link]
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Wikipedia. (n.d.). Conductive polymer. Retrieved from [Link]
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SciSpace. (2011, December 22). Electrochemical Polymerization of Aniline. Retrieved from [Link]
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ResearchGate. (2025, August 7). Sequential Electrochemical Polymerization of Aniline and Their Derivatives Showing Electrochemical Activity at Neutral pH | Request PDF. Retrieved from [Link]
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Research Dive. (2020, September 13). Captivating Applications of Conductive Polymers in Various Fields. Retrieved from [Link]
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Elementary Education Online. (n.d.). Exploring Recent Applications Of Conducting Polymers. Retrieved from [Link]
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SciSpace. (n.d.). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. Retrieved from [Link]
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SpringerLink. (2007, January 15). Polymerization of 2-methylaniline and 2-methoxyaniline in water/pentane biphasic system. Retrieved from [Link]
-
PMC. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PubMed Central. Retrieved from [Link]
-
Baghdad Science Journal. (2024, February 1). Polyaniline Nano Films Synthesis in One Step via Chemical Oxidative Polymerization. Retrieved from [Link]
-
Cureus. (2025, June 30). Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. Retrieved from [Link]
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ACS Publications. (2016, August 5). Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. Retrieved from [Link]
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CAS. (2025, September 17). From batteries to biosensors: Conductive polymers make the jump to commercial applications. Retrieved from [Link]
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ACS Publications. (n.d.). Electrochemical polymerization of aniline and N-alkylanilines. Macromolecules. Retrieved from [Link]
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ACS Publications. (n.d.). Chemical and electrochemical copolymerization of aniline with alkyl ring-substituted anilines. Macromolecules. Retrieved from [Link]
-
PMC. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. PubMed Central. Retrieved from [Link]
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ResearchGate. (2024, January 19). Synthesis and investigation of methyl and methoxy groups containing polyaniline derivatives in organic medium | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 2-methoxy-3,5-dimethylaniline. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methoxy-3,5-dimethylpyrazine. Retrieved from [Link]
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Application and Protocol Guide for 2-Methoxy-3,5-dimethylaniline Hydrochloride: A Versatile Building Block in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Substituted Aniline
2-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aromatic amine that holds significant potential as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring both electron-donating methoxy and methyl groups, influences the regioselectivity of its reactions and makes it a valuable precursor for a range of molecular architectures. This guide provides an in-depth look at the chemical properties of 2-Methoxy-3,5-dimethylaniline and its application in the synthesis of quinoline derivatives, a class of compounds with broad relevance in medicinal chemistry and materials science.
The hydrochloride salt form of this aniline offers enhanced stability and ease of handling compared to the free base, while still allowing for its effective use in a variety of chemical transformations. The protocols detailed herein are designed to provide researchers and drug development professionals with a practical framework for utilizing this reagent in their synthetic endeavors.
Chemical Properties and Reactivity Profile
To effectively utilize 2-Methoxy-3,5-dimethylaniline hydrochloride in synthesis, it is crucial to understand its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in water, alcohols | General knowledge |
The reactivity of 2-Methoxy-3,5-dimethylaniline is primarily dictated by the nucleophilic amino group and the activated aromatic ring. The methoxy and dimethyl substituents are electron-donating, which increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution. The hydrochloride salt form means that the amine is protonated. In most reactions, the free amine is generated in situ by the addition of a base.
Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for the construction of quinoline and naphthyridine skeletons. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct use of 2-Methoxy-3,5-dimethylaniline hydrochloride is not typical in a standard Friedländer reaction due to the absence of a carbonyl group, it can be a crucial precursor to an appropriate intermediate.
Causality of Experimental Choices:
The following conceptual workflow outlines how 2-Methoxy-3,5-dimethylaniline hydrochloride can be utilized to generate a key intermediate for a subsequent Friedländer-type cyclization. The initial step would involve the conversion of the aniline to an ortho-aminoaryl ketone, a common precursor for this reaction.
Conceptual Workflow for Quinoline Synthesis
Caption: Conceptual workflow for the synthesis of a substituted quinoline.
Protocol: Synthesis of a Hypothetical 6-Methoxy-5,7-dimethyl-2-phenylquinoline
This protocol is a representative example based on established methods for quinoline synthesis and illustrates how 2-Methoxy-3,5-dimethylaniline hydrochloride could be used as a starting material. Note: This is a generalized procedure and may require optimization for specific substrates.
Part A: Preparation of 2-Amino-4,6-dimethyl-3-methoxyacetophenone (Intermediate)
-
Neutralization: In a 250 mL round-bottom flask, dissolve 2-Methoxy-3,5-dimethylaniline hydrochloride (1.0 eq) in water. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is basic (pH ~8), and the free aniline precipitates.
-
Extraction: Extract the aqueous suspension with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free aniline.
-
Acylation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add the dried 2-Methoxy-3,5-dimethylaniline (1.0 eq) and a suitable inert solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-amino-4,6-dimethyl-3-methoxyacetophenone.
Part B: Synthesis of 6-Methoxy-5,7-dimethyl-2-phenylquinoline
-
Reaction Setup: In a 100 mL round-bottom flask, combine the 2-amino-4,6-dimethyl-3-methoxyacetophenone (1.0 eq) from Part A, acetophenone (1.1 eq), and a catalytic amount of a base such as potassium hydroxide or an acid like p-toluenesulfonic acid.
-
Reaction: Heat the mixture to 150-180 °C (neat or in a high-boiling solvent like diphenyl ether) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a high-boiling solvent was used, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine. If the reaction was run neat, dissolve the residue in dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired 6-Methoxy-5,7-dimethyl-2-phenylquinoline.
Trustworthiness and Self-Validation
The provided protocol is based on well-established synthetic transformations. The success of each step can be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
By employing these analytical methods at each stage, the researcher can have high confidence in the identity and purity of the synthesized compounds, ensuring the trustworthiness of the experimental outcome.
Future Directions and Broader Applications
The utility of 2-Methoxy-3,5-dimethylaniline hydrochloride extends beyond the synthesis of quinolines. As a substituted aniline, it can participate in a wide range of organic reactions, including:
-
Azo Coupling Reactions: For the synthesis of azo dyes, leveraging the electron-rich nature of the aromatic ring.
-
Buchwald-Hartwig and Ullmann Couplings: For the formation of C-N bonds, leading to more complex diarylamines or N-aryl heterocycles.
-
Synthesis of Other Heterocycles: As a precursor for the synthesis of indoles, carbazoles, and other nitrogen-containing ring systems.
The strategic placement of the methoxy and dimethyl groups can be exploited to direct the regiochemical outcome of these reactions, offering a powerful tool for the targeted synthesis of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Further exploration of the reactivity of this versatile building block is warranted and promises to unveil new avenues for the construction of complex molecular architectures.
References
-
PubChem. 2-methoxy-N,5-dimethylaniline hydrochloride. National Center for Biotechnology Information. [Link][1]
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Application of 2-Methoxy-3,5-dimethylaniline hydrochloride in agrochemical synthesis
Technical Application Note: 2-Methoxy-3,5-dimethylaniline Hydrochloride in Agrochemical Synthesis
Executive Summary
2-Methoxy-3,5-dimethylaniline hydrochloride (CAS: 35490-72-3 for free base) is a specialized aromatic amine intermediate utilized in the synthesis of advanced agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicide classes . Its unique substitution pattern—combining an electron-donating methoxy group with steric bulk from two methyl groups—imparts critical lipophilicity and metabolic stability to bioactive scaffolds.
This guide details the free-basing protocol , coupling methodology for carboxamide synthesis (a dominant pharmacophore in modern crop protection), and analytical validation standards.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 2-Methoxy-3,5-dimethylaniline Hydrochloride |
| Synonyms | 3,5-Dimethyl-2-methoxyaniline HCl; 2-Amino-4,6-dimethylanisole HCl |
| CAS No.[1][2][3][4] (Free Base) | 35490-72-3 |
| Molecular Formula | C₉H₁₃NO · HCl |
| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Base) |
| Appearance | Off-white to pale grey crystalline solid |
| Solubility | Soluble in water, methanol; Sparingly soluble in DCM (salt form) |
| Key Function | Nucleophilic building block for N-aryl amide formation |
Core Application: Synthesis of SDHI Fungicide Analogs
The primary utility of this intermediate is as the amine component in the synthesis of Pyrazole-4-carboxamides , a structural class represented by commercial fungicides like Fluxapyroxad or Penflufen. The steric hindrance provided by the 3,5-dimethyl groups is essential for locking the conformation of the amide bond, enhancing receptor binding affinity.
Mechanism of Action
The resulting amide inhibits the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiration chain of fungal pathogens.
Experimental Workflow Diagram
Figure 1: Synthetic workflow for converting the hydrochloride salt into a bioactive carboxamide.
Detailed Experimental Protocols
Protocol A: Free-Basing of the Hydrochloride Salt
Rationale: The HCl salt is stable for storage but non-reactive in nucleophilic substitutions. It must be converted to the free amine in situ or prior to coupling.
Reagents:
-
2-Methoxy-3,5-dimethylaniline HCl (10.0 mmol, 1.88 g)
-
Sodium Hydroxide (1M aqueous solution, 15 mL)
-
Dichloromethane (DCM) or Ethyl Acetate (20 mL)
Procedure:
-
Suspend the HCl salt in DCM (20 mL) in a separatory funnel.
-
Add 1M NaOH (15 mL) and shake vigorously for 2-3 minutes until the solid dissolves and two clear layers form.
-
Separate the organic layer. Extract the aqueous layer once with DCM (10 mL).
-
Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Critical Step: Use the filtrate immediately for the coupling step to prevent oxidation (darkening) of the electron-rich aniline.
Protocol B: Coupling Reaction (Model SDHI Synthesis)
Target: Coupling with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (a standard SDHI precursor).
Reagents:
-
Freshly prepared 2-Methoxy-3,5-dimethylaniline (free base) in DCM (from Protocol A).
-
Triethylamine (Et₃N) (12.0 mmol, 1.67 mL) or Pyridine.
-
Acid Chloride: 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (10.5 mmol).
Procedure:
-
Cool the aniline/DCM solution to 0–5°C using an ice bath. Reason: Controls exotherm and prevents side reactions.
-
Add Et₃N (1.2 equiv) to the stirred solution.
-
Add the acid chloride dropwise over 15 minutes. Maintain temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (low R_f, stains red/brown with ninhydrin) should disappear.
Protocol C: Workup and Purification
-
Quench: Add 1M HCl (20 mL) to the reaction mixture. Reason: Removes unreacted amine and Et₃N.
-
Wash: Separate organic layer. Wash with sat. NaHCO₃ (20 mL) to remove excess acid chloride (hydrolyzed to acid).
-
Dry/Concentrate: Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude solid from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Heptane).
Analytical Validation
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water (0.1% H₃PO₄) gradient. |
| ¹H NMR (DMSO-d₆) | Confirms Structure | Look for: -OCH₃ singlet (~3.7 ppm), two -CH₃ singlets (~2.2 ppm), and amide -NH broad singlet (~9-10 ppm). |
| Appearance | White to off-white solid | Color indicates oxidation level. |
NMR Diagnostic Signals (Free Base):
-
δ 3.65 ppm (s, 3H): Methoxy group at C2.
-
δ 2.15, 2.20 ppm (s, 6H): Methyl groups at C3 and C5.
-
δ 6.30-6.50 ppm (m, 2H): Aromatic protons (C4, C6).
-
δ 4.50 ppm (bs, 2H): Amine -NH₂ protons.
Safety & Handling (E-E-A-T)
-
Toxicity: Like many anilines, this compound is a potential methemoglobinemia inducer. It may be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Carcinogenicity: Substituted anilines are often suspect carcinogens. Handle in a fume hood with nitrile gloves and safety glasses.
-
Storage: Store the HCl salt in a cool, dry place. The free base is air-sensitive and should be stored under nitrogen/argon at 2-8°C.
References
-
PubChem. "2-Methoxy-3,5-dimethylaniline." National Center for Biotechnology Information. Accessed February 19, 2026. [Link][6]
-
American Elements. "2-Methoxy-3,5-dimethylaniline Product Specification." American Elements Catalog. Accessed February 19, 2026. [Link][6]
-
Budapest University of Technology and Economics. "Synthesis and molecular recognition studies of acridono- and acridino-crown ether-based sensor molecules." (Describes use of 2-methoxy-3,5-dimethylaniline in chiral selector synthesis). Accessed February 19, 2026. [Link]
-
RIVM. "List of Substances: 2-methoxy-3,5-dimethylaniline." Dutch National Institute for Public Health and the Environment. Accessed February 19, 2026. [Link]
Sources
Application Notes & Protocols: 2-Methoxy-3,5-dimethylaniline as a Versatile Ligand and Precursor in Modern Catalytic Processes
Abstract: This guide provides a detailed technical overview of 2-Methoxy-3,5-dimethylaniline hydrochloride, a substituted aniline with significant potential in contemporary catalytic chemistry. While not a catalyst itself, its unique electronic and steric properties make it an excellent precursor for ligands in transition-metal-catalyzed reactions and a valuable substrate for synthetic transformations. We will explore its application in palladium-catalyzed cross-coupling, its potential role in C-H functionalization, and its use as a building block in the synthesis of azo compounds. The protocols herein are designed to be robust and adaptable, providing researchers and drug development professionals with the foundational knowledge to effectively integrate this versatile molecule into their workflows.
Core Concepts: Physicochemical Properties and Safe Handling
2-Methoxy-3,5-dimethylaniline possesses a unique combination of functional groups that dictate its reactivity and potential applications. The electron-donating methoxy (-OCH₃) and dimethyl groups activate the aromatic ring, while the nucleophilic amino (-NH₂) group serves as a coordination site for metal catalysts or a reactive handle for further functionalization. The compound is typically supplied as a hydrochloride salt to improve its stability and shelf-life.
1.1. Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Monoisotopic Mass | 151.09972 Da | [1] |
| Appearance | Solid (predicted) | - |
| XlogP (predicted) | 1.9 | [1] |
| InChIKey | HQJBYCPQFNTCNM-UHFFFAOYSA-N | [1] |
1.2. Critical Safety and Handling Protocols
Aniline derivatives are classified as hazardous materials and require strict handling protocols to ensure laboratory safety.[2][3]
-
Engineering Controls : All manipulations involving 2-Methoxy-3,5-dimethylaniline hydrochloride, especially the free base, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] An eyewash station and safety shower must be readily accessible.[2][5]
-
Personal Protective Equipment (PPE) :
-
Respiratory Protection : A NIOSH-approved respirator is recommended if dust or aerosols are generated.[2]
-
Hand Protection : Wear impervious gloves (e.g., nitrile rubber).[4]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[2]
-
Skin and Body Protection : A lab coat must be worn.[4]
-
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials like acids and acid chlorides.[4][5]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or surface water.[4]
1.3. Protocol: Liberation of the Free Aniline from its Hydrochloride Salt
The hydrochloride salt is often the commercially available form. For most catalytic applications where the aniline acts as a ligand or nucleophile, the free base is required. This protocol describes a standard aqueous workup to liberate the free aniline.
Materials:
-
2-Methoxy-3,5-dimethylaniline hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the 2-Methoxy-3,5-dimethylaniline hydrochloride (1.0 eq) in deionized water in a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution to the funnel. Swirl gently. CO₂ effervescence will occur. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers in a clean flask.
-
Dry the combined organic layers over anhydrous Na₂SO₄ for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free aniline, which should be used immediately or stored under an inert atmosphere.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Aniline and its derivatives are a versatile class of ligands in organometallic catalysis.[6] The electronic and steric properties can be fine-tuned to control the reactivity and selectivity of metal complexes, particularly palladium catalysts used in cross-coupling reactions.[6]
2.1. Rationale & Mechanistic Insights
The 2-Methoxy-3,5-dimethylaniline can serve as an L-type ligand for palladium. The lone pair on the nitrogen atom coordinates to the metal center. The electron-donating nature of the methoxy and methyl groups increases the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step of the catalytic cycle. Furthermore, the steric bulk provided by the ortho-methyl group can influence the geometry of the catalyst complex, potentially enhancing selectivity and promoting the reductive elimination step.
2.2. Visualization: Generalized Palladium Cross-Coupling Cycle
The diagram below illustrates the fundamental steps of a Pd-catalyzed cross-coupling reaction (e.g., Suzuki coupling), highlighting the role of the aniline-derived ligand in stabilizing the active catalytic species.
Caption: Generalized Pd-catalyzed cross-coupling cycle.
2.3. Protocol: Suzuki-Miyaura Coupling Using an In Situ Formed Catalyst
This protocol details a representative Suzuki-Miyaura coupling reaction using an in situ catalyst formed from a palladium precursor and 2-Methoxy-3,5-dimethylaniline as the ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Methoxy-3,5-dimethylaniline (free base) (0.04 mmol, 4 mol%)
-
Toluene/Water (4:1 mixture), degassed
-
Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₂CO₃.
-
In a separate vial, dissolve the Pd(OAc)₂ and 2-Methoxy-3,5-dimethylaniline in a small amount of the degassed solvent mixture. Allow to stir for 10 minutes to pre-form the catalyst complex.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the remaining degassed toluene/water solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2.4. Data Presentation: Illustrative Optimization of Ligand Loading
The following table presents hypothetical data to illustrate how tuning the ligand-to-metal ratio can impact reaction yield in a cross-coupling reaction.
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 2 | 1:1 | 90 | 12 | 65 |
| 2 | 2 | 4 | 2:1 | 90 | 12 | 88 |
| 3 | 2 | 6 | 3:1 | 90 | 12 | 85 |
| 4 | 1 | 2 | 2:1 | 90 | 12 | 72 |
Note: This data is illustrative and serves as an example for optimization studies.
Application as a Substrate: Catalytic Synthesis of Azo Compounds
The catalytic conversion of anilines into azo compounds is a fundamental process in the synthesis of dyes, pigments, and functional materials.[7] 2-Methoxy-3,5-dimethylaniline can serve as an excellent starting material for producing a sterically hindered, electron-rich azo dye.
3.1. Rationale & Mechanistic Insights
The oxidative coupling of anilines to form an azo bond (-N=N-) can be achieved using various catalytic systems, often employing a transition metal catalyst and an oxidant like air or oxygen.[7] The mechanism typically involves the oxidation of the aniline to form radical or nitrene-like intermediates, which then couple and undergo further oxidation to yield the stable azo compound.
3.2. Visualization: Aniline to Azo Compound Transformation
Caption: Catalytic oxidative coupling of aniline to an azo compound.
3.3. Protocol: Aerobic Oxidative Coupling of 2-Methoxy-3,5-dimethylaniline
This protocol is adapted from general procedures for the synthesis of aromatic azo compounds using a heterogeneous manganese oxide catalyst.[7]
Materials:
-
2-Methoxy-3,5-dimethylaniline (free base) (1.0 mmol)
-
Mesoporous Manganese Oxide (meso-Mn₂O₃) catalyst (50 mg)
-
Toluene (5 mL)
-
Round-bottom flask, condenser, magnetic stir bar, oil bath
-
Air or Oxygen balloon
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-Methoxy-3,5-dimethylaniline and the meso-Mn₂O₃ catalyst.
-
Add toluene to the flask.
-
Fit the flask with a reflux condenser and attach a balloon filled with air or oxygen.
-
Heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the heterogeneous catalyst. Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting crude azo compound by column chromatography or recrystallization.
References
- BenchChem. (2025). Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Application Notes and Protocols.
- Khan, A., et al. (2025). Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review. RSC Publishing.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for N,N-Dimethylaniline.
- Gerey, B., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.
- Fisher Scientific. (2009). SAFETY DATA SHEET for 2,5-Xylidine.
- Douglas, C. J., & Overman, L. E. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives. PMC.
- Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for N,N-Dimethylaniline.
- ChemicalBook. 2-METHOXY-N-METHYANILINE - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Methoxy-5-methylaniline.
- PubChem. 2-methoxy-3,5-dimethylaniline (C9H13NO).
Sources
- 1. PubChemLite - 2-methoxy-3,5-dimethylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 2. kishida.co.jp [kishida.co.jp]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03828F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3,5-dimethylaniline Hydrochloride
Here is the Technical Support Guide for the synthesis of 2-Methoxy-3,5-dimethylaniline hydrochloride.
Topic: Optimization of Yield and Purity in the Synthesis of 2-Methoxy-3,5-dimethylaniline HCl Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.1 (Current)
Executive Summary: The Challenge of Sterics and Salt Formation
The synthesis of 2-Methoxy-3,5-dimethylaniline hydrochloride (also known as 2-amino-3,5-dimethylanisole HCl) presents a unique set of regiochemical challenges. The primary bottleneck lies in the nitration of the precursor (3,5-dimethylanisole), where steric hindrance at the para-position competes with electronic directing effects at the ortho-position. Furthermore, the final hydrochloride salt is prone to hydrolysis and hygroscopicity, leading to "oiling out" rather than crystallization.
This guide provides a self-validating troubleshooting framework to maximize yield, focusing on regiocontrol during nitration and thermodynamic control during salt crystallization .
Phase 1: Reaction Pathway & Logic
The synthesis generally proceeds via the nitration of 3,5-dimethylanisole followed by reduction and salt formation. Understanding the competition between the 2-nitro (desired) and 4-nitro (undesired) isomers is critical.
Mechanistic Flowchart
Figure 1: Synthetic pathway highlighting the critical regioselective branch point at Step 1.
Phase 2: Troubleshooting Guide (Q&A)
Section A: Nitration & Regioselectivity
Context: The starting material, 3,5-dimethylanisole, has two activated positions: C2 (ortho to OMe) and C4 (para to OMe).
-
C4 is flanked by two methyl groups (steric "buttressing" effect).
-
C2 is flanked by one methyl and one methoxy group.[1]
Q1: My nitration yield is high, but the NMR shows a mixture of isomers. How do I maximize the 2-nitro isomer?
Diagnosis: You are likely using standard mixed acid (
-
Protocol: Dissolve 3,5-dimethylanisole in Acetic Anhydride (
). Cool to 0°C. Slowly add Fuming (1.05 eq). -
Mechanism: This forms acetyl nitrate (
), a milder nitrating agent than the nitronium ion ( ). The transition state is more sensitive to steric bulk. The C4 position is shielded by the two methyl groups (3,5-positions), making the C2 position kinetically favored despite the electronic preference for para substitution in anisoles [1]. -
Checkpoint: Maintain temperature strictly below 10°C. Higher temperatures increase the energy available to overcome the steric barrier at C4.
Q2: I am seeing significant dinitration byproducts. How do I stop this?
Diagnosis: Excess nitrating agent or poor heat transfer (hotspots) during addition. The first nitro group deactivates the ring, but the electron-donating methoxy and methyl groups keep it reactive enough for a second attack if local concentration of
-
Stoichiometry: Limit
to 1.0–1.05 equivalents. -
Dilution: Run the reaction in a solvent like Dichloromethane (DCM) or Acetonitrile to act as a heat sink.
-
Quenching: Quench immediately upon consumption of starting material (monitor via TLC/HPLC). Do not "soak" the reaction.
Section B: Reduction & Workup
Q3: During hydrogenation (Pd/C), the reaction stalls before completion. Diagnosis: Catalyst poisoning or steric inhibition at the nitro group. Solution:
-
Purification: Ensure the nitro-intermediate is recrystallized (e.g., from ethanol) before reduction. Traces of sulfur or acids from the nitration step poison Pd catalysts.
-
Solvent Switch: Use Methanol or Ethanol with a trace of acetic acid. The acid prevents the formation of amine-coupling byproducts (azo/azoxy compounds) which can coat the catalyst surface.
-
Alternative: If catalytic hydrogenation fails, switch to Fe/NH4Cl reduction (Bechamp conditions). It is robust against steric hindrance and impurities, though the workup (iron sludge) is more laborious [2].
Section C: Salt Formation & Isolation (The "Oiling Out" Problem)
Q4: When adding HCl, my product turns into a sticky brown oil instead of a white solid. Diagnosis: Presence of water or incorrect solvent polarity. Aniline hydrochlorides are highly soluble in water and polar alcohols. If water is present, you form a hydrate/oil. Solution: Use the Anhydrous Precipitation Method .
-
Isolate Free Base: After reduction, extract the free amine into Ethyl Acetate or Ether. Dry thoroughly over
. Critical: Water content must be <0.1%. -
Acid Source: Do NOT use aqueous HCl (37%). Use 4M HCl in Dioxane or bubble dry HCl gas into the solution.
-
Anti-solvent: If the salt doesn't precipitate, add cold Diethyl Ether or MTBE dropwise.
-
Rescue: If oil forms, decant the solvent, dissolve the oil in minimum hot isopropanol, and let it cool slowly.
Phase 3: Optimized Experimental Protocol
Table 1: Comparative Conditions for Yield Improvement
| Parameter | Standard Method | Optimized Method | Reason for Change |
| Nitration Agent | Improves regioselectivity for C2 position; reduces dinitration. | ||
| Nitration Temp | RT to 40°C | -5°C to 5°C | Kinetic control avoids overcoming steric barrier at C4. |
| Reduction Solvent | Ethanol | MeOH + 1% AcOH | Prevents coupling side-reactions (azoxy formation). |
| Salt Formation | Aqueous HCl | HCl in Dioxane/Ether | Prevents "oiling out" and hydrolysis; yields anhydrous crystals. |
Step-by-Step Optimized Workflow
1. Regioselective Nitration:
-
Charge a reactor with 3,5-dimethylanisole (1.0 eq) and Acetic Anhydride (3.0 vol).
-
Cool to -5°C.
-
Add Fuming
(1.05 eq) dropwise over 1 hour, maintaining internal temp < 5°C. -
Stir 2 hours. Quench on ice. Extract with DCM.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to remove the 4-nitro isomer. Target purity: >98% 2-nitro isomer.
2. Reduction:
-
Dissolve purified nitro-intermediate in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 3 bar (45 psi) for 4-6 hours.
-
Filter through Celite to remove catalyst.
3. Salt Formation (Critical Step):
-
Concentrate the filtrate to obtain the free amine oil.
-
Redissolve in Anhydrous Diethyl Ether (10 vol).
-
Cool to 0°C.[2]
-
Add 4N HCl in Dioxane (1.1 eq) dropwise. A white precipitate should form immediately.
-
Filter under
atmosphere (hygroscopic!). Wash with cold ether. -
Dry in a vacuum oven at 40°C over
.
References
-
Olah, G. A., et al. (1978). "Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene." Journal of Organic Chemistry. Link (Validating steric control in anisole nitration).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
-
PubChem. "2-methoxy-3,5-dimethylaniline Compound Summary." National Center for Biotechnology Information. Link (Verification of chemical structure and identifiers).
-
Sigma-Aldrich. "3,5-Dimethylanisole Product Specification." Link (Source for starting material properties and handling).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling nitration reactions or pressurized hydrogenation.
Sources
Addressing stability and degradation challenges of 2-Methoxy-3,5-dimethylaniline hydrochloride
Welcome to the comprehensive technical support guide for 2-Methoxy-3,5-dimethylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common stability and degradation challenges associated with this compound. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
2-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative used as a key intermediate in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries.[1] Like many aniline compounds, it is susceptible to degradation, primarily through oxidation, which can lead to the formation of colored impurities and compromise its reactivity and purity.[2][3] The hydrochloride salt form enhances its water solubility but also influences its behavior in solution, particularly under varying pH conditions.[2] This guide will delve into the mechanisms of degradation, provide robust protocols for handling and storage, and offer detailed troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and properties of 2-Methoxy-3,5-dimethylaniline hydrochloride.
Q1: My solid 2-Methoxy-3,5-dimethylaniline hydrochloride has turned a yellow/brown color upon storage. What is the cause and is it still usable?
A1: The discoloration of aniline compounds is a classic sign of oxidation.[4] Exposure to atmospheric oxygen and/or light can initiate the formation of highly colored, conjugated impurities, such as quinone-imines.[2] The electron-donating methoxy and dimethyl groups on the aromatic ring make this particular molecule highly susceptible to oxidation.[5][6]
-
Usability: For applications where high purity is critical (e.g., pharmaceutical synthesis, kinetic studies), the discolored material should be purified before use. The presence of these impurities can interfere with subsequent reactions, leading to lower yields and the formation of unwanted byproducts. For less sensitive applications, the impact may be minimal, but a purity check via TLC, HPLC, or NMR is strongly recommended.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation, 2-Methoxy-3,5-dimethylaniline hydrochloride should be stored with the following precautions:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[2]
-
Light Protection: Use an amber or opaque vial to protect the compound from light, which can accelerate degradation.[2][4]
-
Low Temperature: Storage at low temperatures (2-8°C or -20°C) is recommended to slow the rate of chemical degradation.[2]
-
Moisture Control: The compound is a hydrochloride salt and can be hygroscopic. Store in a tightly sealed container in a dry environment, such as a desiccator, to prevent moisture absorption.[4]
Q3: The compound is not dissolving well in my reaction solvent. What can I do?
A3: As a hydrochloride salt, 2-Methoxy-3,5-dimethylaniline hydrochloride has good solubility in aqueous and polar protic solvents. If you are experiencing solubility issues in organic solvents, consider the following:
-
Solvent Choice: If your reaction conditions permit, try more polar organic solvents.
-
Free-Basing: For reactions requiring the free aniline in a non-polar organic solvent, the hydrochloride salt can be neutralized. To do this, dissolve the salt in an aqueous solvent, add a mild inorganic base (e.g., sodium bicarbonate, sodium carbonate) until the solution is basic, and then extract the free aniline into your desired organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over sodium sulfate or magnesium sulfate before use. Note: The free aniline is even more susceptible to oxidation and should be used immediately after preparation.
Q4: I am seeing multiple unexpected spots on my TLC analysis after my reaction. Could it be due to the starting material?
A4: Yes, this is a strong possibility. If the starting material has degraded, the impurities will be carried through your reaction. Furthermore, these impurities might react with your reagents to form additional, unexpected byproducts. Always confirm the purity of your 2-Methoxy-3,5-dimethylaniline hydrochloride by a suitable analytical method (TLC, HPLC, NMR) before starting a reaction, especially if the material has been stored for an extended period or shows any signs of discoloration.[2]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Discoloration (Darkening) of Solid | 1. Oxidation from prolonged exposure to air.[4] 2. Exposure to light.[2] | 1. Purge the storage container with an inert gas (argon or nitrogen) before sealing. 2. Store in an amber vial or wrap the container in aluminum foil. 3. If purity is critical, consider recrystallization before use. |
| Low or Inconsistent Reaction Yields | 1. Degradation of the starting material.[2] 2. Presence of impurities interfering with the reaction. | 1. Confirm the purity of the starting material using HPLC or NMR.[2] 2. Use freshly purchased or purified material for best results. 3. If the reaction is sensitive to oxidation, ensure the reaction is run under an inert atmosphere.[6] |
| Formation of Colored Impurities in Reaction Mixture | 1. Over-oxidation of the aniline during the reaction.[6] 2. Instability of the product under reaction or work-up conditions. | 1. Control the stoichiometry of oxidizing agents carefully. 2. Perform the reaction at a lower temperature to minimize side reactions.[6] 3. Use milder work-up conditions (e.g., avoid strong acids or bases if the product is pH-sensitive). |
| Incomplete Dissolution in Aprotic Organic Solvents | The hydrochloride salt form has low solubility in non-polar solvents. | 1. Convert the hydrochloride salt to the free base by neutralizing with a mild base and extracting into the desired organic solvent. Use the free base immediately. |
Part 3: Understanding and Investigating Degradation
A proactive approach to understanding the degradation profile of 2-Methoxy-3,5-dimethylaniline hydrochloride is crucial for developing robust processes. A forced degradation study is the standard method to achieve this.[7][8]
Potential Degradation Pathways
Based on the chemistry of substituted anilines, the primary degradation pathways for 2-Methoxy-3,5-dimethylaniline hydrochloride are oxidation and, to a lesser extent, hydrolysis, particularly of the methoxy group under harsh acidic conditions.
Caption: Potential degradation pathways for 2-Methoxy-3,5-dimethylaniline.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[9]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-Methoxy-3,5-dimethylaniline hydrochloride at a concentration of approximately 1 mg/mL. A suitable solvent is a mixture of methanol and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.[10]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the solution at 60°C. Withdraw aliquots at various time points, cool to room temperature, and neutralize with an equivalent amount of 0.1 N HCl.[10]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for up to 24 hours.[7]
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. After the stress period, dissolve the solid in the stock solution solvent to the target concentration.[7]
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.[7]
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to identify any changes in the UV spectra of the degradation products.
Developing a Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from all potential degradation products.
Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | A versatile stationary phase for separating compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3) | An acidic pH can improve peak shape for the amine.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography.[8] |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (e.g., to 95% B) over 20-30 minutes. | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | Improves reproducibility and can affect selectivity.[11] |
| Detection | UV/PDA at a suitable wavelength (e.g., 220 nm or 280 nm) | PDA allows for peak purity analysis and detection of impurities with different chromophores. |
References
- Mal, S., et al. (2015). Photochromism in Anils - A Review.
- Lete, M. G., et al. (2020). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC.
- International Agency for Research on Cancer. (2020). Aniline and Aniline Hydrochloride.
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- Hotha, K., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Ogata, Y., & Tezuka, H. (2006). Salt Effect in the Aniline-Formaldehyde Condensation. Bulletin of the Chemical Society of Japan.
- Chen, J., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Kumar, V., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics.
- BenchChem. (2025). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. BenchChem.
- Australian Government Department of Health. (2023).
- Patel, K., et al. (2017). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Landázuri, G., et al. (2017). The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of the SDS/Water System. Journal of Surfactants and Detergents.
- Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pavitt, F., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.
- Saunders, B. C., & Watson, G. H. R. (1941). Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Biochemical Journal.
- Wang, H., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.
- BenchChem. (2025). Technical Support Center: Reactions of 4-Methoxy-N,N-dimethylaniline. BenchChem.
- Patel, R. B., & Patel, M. R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Singh, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Wikipedia. (n.d.). Aniline. Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Techniques for removing specific impurities from 2-Methoxy-3,5-dimethylaniline hydrochloride
Case ID: PUR-MDA-35 (2-Methoxy-3,5-dimethylaniline HCl) Status: Active Guide Applicable CAS (Free Base): 35490-72-3 Chemical Class: Alkoxy-substituted Aniline Salt[1]
Executive Summary
This guide addresses the purification of 2-Methoxy-3,5-dimethylaniline hydrochloride , a critical intermediate often prone to rapid oxidation and isomeric contamination. Users frequently encounter three core failure modes:
-
Oxidative Discoloration: The salt turns pink, brown, or violet due to quinone-imine or azo coupling byproducts.[1]
-
Regioisomeric Contamination: Presence of 2-methoxy-4,5-dimethyl isomers or unreacted nitro-precursors.[1]
-
Demethylated Byproducts: Presence of phenolic impurities (e.g., 2-amino-3,5-dimethylphenol) due to ether cleavage during reduction or salt formation.[1]
Module 1: Removing Oxidative Impurities (The "Pink Salt" Issue)
Symptom: The hydrochloride salt appears violet, brown, or dark grey instead of white/off-white. Root Cause: Anilines are electron-rich.[1] The methoxy and methyl groups at positions 2, 3, and 5 activate the ring, making it highly susceptible to air oxidation, forming colored diazo or quinoid species.
Protocol A: Activated Carbon Treatment (Recrystallization Phase)
Do not skip the inert atmosphere step; this compound oxidizes in solution.
-
Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of boiling Ethanol (95%) .
-
Note: If the salt is not fully soluble, add small aliquots of water until clear.[2]
-
-
Carbon Addition: Remove heat source (to prevent boil-over). Add Activated Carbon (SX Ultra or equivalent) at 5% w/w relative to the crude mass.[1]
-
Digestion: Reflux gently for 15–20 minutes.
-
Critical: Ensure the system is under a nitrogen or argon blanket.[1]
-
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad.[1]
-
Why: A cold funnel will cause premature crystallization, trapping carbon in your product.[1]
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
-
Yield Optimization: If no crystals form, add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists, then cool.[1]
-
Module 2: Removing Chemical Impurities (Nitro & Phenol Contaminants)
Symptom: HPLC shows impurities with distinct retention times; melting point is depressed (>5°C range).[1] Root Cause:
-
Non-basic impurities: Unreacted 2-methoxy-3,5-dimethylnitrobenzene.[1]
-
Acidic impurities: Phenols resulting from methoxy-group cleavage (demethylation).[1]
Protocol B: The Acid-Base "Switch" Extraction
This is the most robust method for chemical purity. It relies on the amphoteric nature of the contaminants versus the basicity of the target amine.
Reagents:
Step-by-Step Workflow:
-
Free Base Liberation: Suspend the crude salt in water.[1] Add 2M NaOH until pH > 11.[1] The salt will dissolve and the free amine oil will separate.[2]
-
Phenol Removal (The Wash): Extract the free amine into MTBE.[1] Wash the organic layer with 2M NaOH (2x) .[1]
-
Neutral Removal: Extract the organic layer with 2M HCl (3x) .[1]
-
Recovery: Take the acidic aqueous layer (containing your product) and either:
Visualizing the Acid-Base Logic
Caption: Separation logic for removing acidic (phenols) and neutral (nitro) impurities from the basic target aniline.
Module 3: Troubleshooting Crystallization (The "Oiling Out" Issue)
Symptom: Upon cooling, the product separates as a sticky oil or goo at the bottom of the flask instead of crystals. Root Cause: The solvent system is too polar (holding the salt in solution) or the temperature dropped too fast (supersaturation shock).
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Isopropanol (IPA) | Excellent | Best balance.[1] Dissolves salt when hot; poor solubility when cold.[1] |
| Ethanol/Diethyl Ether | Good | Dissolve in min.[1] hot EtOH. Add Et2O until cloudy.[1] High flammability risk.[1] |
| Water/HCl | Moderate | Use dilute HCl (2-3M) to suppress hydrolysis.[1] Risk of low yield due to high water solubility.[1] |
| Acetone | Poor | Avoid.[1] Can react with primary amines to form imines (Schiff bases).[1] |
Corrective Action for Oiling Out:
-
Reheat the mixture until the oil redissolves.
-
Add a seed crystal of pure material (if available) or scratch the glass wall with a rod.[1][4]
-
Add 5–10% more solvent to slightly dilute the system.[1]
-
Cool extremely slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).
Frequently Asked Questions (FAQ)
Q: Can I store the free base instead of the hydrochloride salt? A: Not recommended. 2-Methoxy-3,5-dimethylaniline as a free base is an oil or low-melting solid that oxidizes rapidly, turning black within days.[1] The HCl salt stabilizes the amine group, significantly extending shelf life.
Q: My product is still pink after carbon treatment. Why? A: You may have trace metal contamination (Fe/Sn) from the reduction step.[1]
-
Fix: Dissolve the salt in water, treat with EDTA or sodium sulfide to precipitate metals, filter, then recrystallize.
Q: How do I confirm the removal of the regioisomer? A: Standard TLC is often insufficient due to similar Rf values. Use 1H NMR .
-
Diagnostic Signal: Check the aromatic region.[1] The 3,5-dimethyl-2-methoxy pattern should show two distinct aromatic protons (coupling constant ~
if meta, but here they are para to each other in the 4,6 positions relative to the amine? No, structure analysis: Amine at 1, Methoxy at 2, Methyls at 3,5. Protons are at 4 and 6.[1] These are meta to each other. Look for two doublets with ). Isomers will disrupt this symmetry.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for aniline salt formation and recrystallization).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General techniques for purification of aromatic amines).
-
Org. Synth. 1930, 10, 38. p-Dimethylaminobenzaldehyde.[1] Link (Demonstrates the handling of oxidation-prone dimethyl-substituted anilines).[1]
-
BenchChem Technical Support. (2025). Purification of Aniline Hydrochloride Salts. Link (General solvent selection data for aniline hydrochlorides).
-
FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs. Link (Relevant for understanding oxidation/nitrosation risks in secondary/tertiary amine synthesis).[1]
Sources
Best practices for scaling up the production of 2-Methoxy-3,5-dimethylaniline hydrochloride
Topic: Best Practices for Production Scale-Up Target Molecule: 2-Methoxy-3,5-dimethylaniline hydrochloride (CAS: 35490-72-3) Warning: Do not confuse with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, a common intermediate for Omeprazole. Ensure your starting material is the benzene derivative, not the pyridine.
Executive Summary
Scaling up the production of 2-Methoxy-3,5-dimethylaniline hydrochloride presents three distinct chemical engineering challenges: regioselectivity during the nitration of 3,5-dimethylanisole, thermal safety during the hydrogenation step, and polymorph control during the final salt crystallization. This guide provides a self-validating workflow designed to maximize yield while mitigating the formation of genotoxic impurities (GTIs).
Module 1: Synthesis & Reaction Engineering
Q1: Which synthetic route offers the most reliable scalability?
Recommendation: The nitration of 3,5-dimethylanisole followed by catalytic hydrogenation is the industry standard for scale-up. While starting from 3,5-dimethylphenol (via nitration then methylation) is possible, it introduces an extra step and handles more toxic methylating agents (e.g., dimethyl sulfate).
The Pathway:
-
Precursor: 3,5-Dimethylanisole.[1]
-
Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄.
-
Separation: Isolation of the ortho-nitro isomer (target) from the para-nitro isomer.[2]
-
Reduction: Catalytic hydrogenation (Pd/C).
-
Salt Formation: Precipitation with anhydrous HCl.
Q2: How do I control the regioselectivity during nitration?
The Challenge: The methoxy group is a strong ortho/para director.
-
Target (Ortho-attack): 2-nitro-3,5-dimethylanisole (leads to 2-Methoxy-3,5-dimethylaniline).
-
Impurity (Para-attack): 4-nitro-3,5-dimethylanisole.
Technical Insight: Both positions are sterically hindered. The 4-position is flanked by two methyl groups, while the 2-position is flanked by a methyl and a methoxy group. Standard mixed-acid nitration typically yields a mixture.
Protocol for Scale-Up:
-
Temperature Control: Maintain reaction temperature between -5°C and 0°C . Higher temperatures increase the kinetic energy, reducing selectivity and increasing the ratio of the undesired 4-nitro isomer and dinitro species.
-
Reagent Addition: Add the nitrating mixture (HNO₃/H₂SO₄) to the anisole solution (in acetic anhydride or DCM) sub-surface to avoid local hot spots that favor over-nitration.
Q3: How do I separate the 2-nitro and 4-nitro isomers efficiently?
Critical Step: Do not attempt to separate the isomers after reduction. Isomeric anilines are notoriously difficult to separate by crystallization due to similar pKa values and solubilities. Separate at the nitro stage .
Separation Strategy:
-
Steam Distillation: The 2-nitro isomer (ortho-nitro) often possesses a lower boiling point and higher volatility due to internal hydrogen bonding (if a phenol) or simply lower lattice energy compared to the symmetric 4-nitro isomer.
-
Fractional Crystallization: The 4-nitro isomer is more symmetric and typically has a higher melting point, making it less soluble in cold alcohols (MeOH/EtOH).
-
Process: Dissolve the crude nitro mixture in hot Ethanol. Cool slowly to 0°C. The 4-nitro isomer preferentially precipitates. Filter it off. The filtrate contains your target (2-nitro isomer).
-
Module 2: Reduction & Safety
Q4: What are the safety parameters for the hydrogenation step?
Hazard: 2-Nitro-3,5-dimethylanisole reduction is highly exothermic (~500 kJ/mol).
Best Practice Protocol:
-
Catalyst: 5% Pd/C (50% water wet). The water wet paste prevents spark ignition of the dry catalyst.
-
Solvent: Methanol or Ethyl Acetate. Avoid chlorinated solvents which can poison the catalyst.
-
Hydrogen Pressure: 3–5 bar is sufficient. High pressure is unnecessary and increases safety risk.
-
Self-Validating Check: Monitor H₂ uptake. If uptake stalls before theoretical stoichiometry, check for catalyst poisoning (often sulfur from H₂SO₄ carryover). Ensure the nitro intermediate is washed until pH neutral before hydrogenation.
Module 3: Salt Formation & Purification
Q5: My product is "oiling out" instead of crystallizing. How do I fix this?
Root Cause: This is a common issue with aniline hydrochlorides. It occurs when the product is supersaturated in the presence of water or when the solvent polarity is too high, causing a liquid-liquid phase separation (oiling) rather than nucleation.
Troubleshooting Protocol:
-
Switch to Anhydrous Conditions: Do not use aqueous HCl. Use HCl gas generated in situ (e.g., acetyl chloride + methanol) or HCl in Dioxane/Ether/IPA .
-
Solvent System: Use Ethyl Acetate (EtOAc) as the primary solvent.
-
Rescue Procedure: If oiling occurs, reheat the mixture until the oil dissolves, add a seed crystal, and cool very slowly (1°C/min) with vigorous stirring.
Q6: Why is my product turning pink/brown upon storage?
Cause: Anilines are prone to oxidation, forming colored quinoid impurities (e.g., azobenzenes or quinone imines). Solution:
-
Inert Atmosphere: Store the final HCl salt under Argon or Nitrogen.
-
Acid Excess: Ensure the salt is fully protonated. Free amine traces oxidize rapidly. A slight excess of HCl during crystallization helps stability.
-
Desiccant: The HCl salt is hygroscopic. Store in a desiccator or foil-sealed bag.
Visualizing the Workflow
Diagram 1: Synthesis & Scale-Up Logic Flow
Caption: Logical flow for the synthesis of 2-Methoxy-3,5-dimethylaniline HCl, highlighting the critical isomer separation point.
[5]
Diagram 2: Troubleshooting "Oiling Out"
Caption: Decision tree for resolving crystallization failures during HCl salt formation.
Summary Data Table: Process Parameters
| Parameter | Specification | Reason for Control |
| Nitration Temp | -5°C to 0°C | Prevents dinitro formation and improves ortho selectivity. |
| Isomer Purity | >98% (by GC/HPLC) | Must be achieved before reduction; anilines are hard to separate. |
| H₂ Pressure | 3–5 bar | Sufficient for reduction; minimizes equipment risk. |
| HCl Source | Anhydrous (Gas/Ether) | Prevents oiling out; ensures crystalline salt. |
| Storage | <25°C, Nitrogen, Dark | Prevents oxidation (pinking) and hydrolysis. |
References
-
Organic Syntheses. (2000). Ullman Methoxylation...[6] Preparation of 2-Fluoro-4-methoxyaniline (Analogous methoxy-aniline workup protocols). Organic Syntheses, Coll. Vol. 10, p.423. Retrieved from [Link]
-
Chandra, T., et al. (2015). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Retrieved from [Link]
-
SIELC Technologies. (2018).[1] Separation of 3,5-Dimethylanisole and Nitro Isomers. Retrieved from [Link]
Sources
- 1. 3,5-Dimethylanisole | SIELC Technologies [sielc.com]
- 2. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 3. From Batch to the Semi-Continuous Flow Hydrogenation of pNB, pNZ-Protected Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2344244A - Catalytic hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Prevention of Oxidation in 2-Methoxy-3,5-dimethylaniline hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methoxy-3,5-dimethylaniline hydrochloride. The stability of this compound, particularly its susceptibility to oxidation, is a critical factor for ensuring the reliability and reproducibility of experimental results. This document provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your material during storage.
Understanding the Challenge: The Oxidation of Substituted Anilines
2-Methoxy-3,5-dimethylaniline hydrochloride, like many aniline derivatives, is susceptible to oxidation. The electron-donating nature of the methoxy and dimethyl groups on the aromatic ring increases the electron density of the amine group, making it more prone to oxidation. This process can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal ions. Oxidation can lead to the formation of colored impurities, including nitroso, nitro, and polymeric byproducts, which can compromise the purity of the compound and interfere with subsequent reactions.[1][2][3]
The hydrochloride salt form enhances the stability of the aniline by protonating the amino group, which reduces its electron-donating capacity and thus its susceptibility to oxidation.[4][5][6] However, this does not render it completely immune to degradation, especially under suboptimal storage conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter related to the oxidation of 2-Methoxy-3,5-dimethylaniline hydrochloride.
Issue 1: The solid has developed a yellow, brown, or purplish discoloration over time.
Root Cause Analysis: Discoloration is a primary indicator of oxidation.[1] Exposure to air (oxygen) and/or light is the most common cause. The color change is due to the formation of highly conjugated, colored oxidation byproducts.
Immediate Corrective Actions:
-
Assess the Extent of Degradation:
-
If the discoloration is minor and on the surface, the bulk of the material may still be viable for non-critical applications.
-
For sensitive experiments, it is highly recommended to purify the material before use. Recrystallization is a common and effective method for removing colored impurities.
-
-
Implement Proper Storage Protocols Immediately:
-
Transfer the material to a clean, dry, amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the vial in a cool, dark, and dry place. A desiccator cabinet stored in a refrigerator is ideal.
-
Long-Term Prevention:
-
Inert Atmosphere is Key: Always handle and store the compound under an inert atmosphere.[2][7][8][9][10][11] This can be achieved using a glove box or by employing Schlenk line techniques to purge containers with nitrogen or argon.
-
Light Protection: Store the compound in amber vials or wrap clear vials with aluminum foil to protect it from light, which can catalyze oxidation.[1][12]
-
Temperature Control: Store at reduced temperatures (2-8 °C) to slow down the rate of oxidation.[1][8]
Issue 2: Inconsistent results in subsequent reactions using the stored aniline hydrochloride.
Root Cause Analysis: The presence of oxidation byproducts can interfere with your reaction. These impurities can act as catalysts or inhibitors, or they may participate in side reactions, leading to lower yields and the formation of unexpected products.
Troubleshooting Steps:
-
Purity Analysis: Before use, check the purity of your stored 2-Methoxy-3,5-dimethylaniline hydrochloride using an appropriate analytical technique such as NMR, LC-MS, or GC-MS. This will help you quantify the level of impurities.
-
Purification: If impurities are detected, purify the material. Recrystallization from a suitable solvent system is often effective.
-
Reaction Condition Optimization:
-
Degas Solvents: Ensure that all solvents used in your reaction are thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Run your reaction under a blanket of nitrogen or argon.
-
Proactive Measures:
-
Fresh is Best: For highly sensitive applications, it is always best to use freshly prepared or purified 2-Methoxy-3,5-dimethylaniline hydrochloride.
-
Small Batches: If you need to store the compound, consider aliquoting it into smaller, single-use vials. This minimizes the repeated exposure of the bulk material to the atmosphere each time a sample is taken.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store 2-Methoxy-3,5-dimethylaniline hydrochloride for long-term stability?
For optimal long-term storage, the compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) at a reduced temperature (2-8 °C) in a desiccator to protect it from moisture.[8][12][13]
Q2: I don't have access to a glove box or Schlenk line. What are my options?
While not ideal, you can still take significant steps to minimize oxidation. After placing the solid in a vial, you can flush the headspace with nitrogen or argon from a gas line for a few minutes before quickly sealing the container. Storing this in a desiccator in a refrigerator will provide additional protection.
Q3: Can I use an antioxidant to stabilize the compound?
While aromatic amine antioxidants are used in various industrial applications, adding an antioxidant to a reagent for a specific chemical synthesis is generally not recommended unless it is known not to interfere with the downstream reaction.[14][][16] It is better to prevent oxidation through proper storage techniques. If you must consider an antioxidant, a radical scavenger might be an option, but its compatibility with your specific reaction must be thoroughly evaluated.
Q4: How does the hydrochloride salt form help in preventing oxidation?
The lone pair of electrons on the nitrogen atom of the aniline is what makes it susceptible to oxidation. In the hydrochloride salt, this lone pair is protonated to form an anilinium ion (R-NH3+).[4][5][6] This protonation significantly reduces the electron density on the nitrogen, making it much less susceptible to oxidation compared to the free base.
Q5: My 2-Methoxy-3,5-dimethylaniline hydrochloride is a free-flowing white powder. Does this guarantee its purity?
While a white, free-flowing appearance is a good sign, it does not definitively guarantee the absence of all impurities.[17] Trace amounts of colorless oxidation precursors or other contaminants may be present. For highly sensitive applications, analytical confirmation of purity is always recommended.
Experimental Protocols
Protocol 1: Aliquoting and Storing Under Inert Atmosphere
This protocol describes the best practice for storing 2-Methoxy-3,5-dimethylaniline hydrochloride to ensure its long-term stability.
-
Preparation:
-
In a glove box or on a Schlenk line, place the desired number of clean, dry amber glass vials.
-
Ensure the main container of 2-Methoxy-3,5-dimethylaniline hydrochloride and all spatulas and funnels are also inside the inert atmosphere.
-
-
Aliquoting:
-
Carefully transfer the desired amount of the compound into each vial.
-
It is advisable to create aliquots that correspond to the amounts typically used in a single experiment to avoid repeatedly opening the same vial.
-
-
Sealing:
-
Tightly cap each vial. For enhanced protection, use caps with PTFE-lined septa.
-
Wrap the cap and neck of the vial with Parafilm® as an extra barrier against atmospheric intrusion.
-
-
Final Storage:
-
Place the sealed vials in a labeled container.
-
Store the container in a refrigerator (2-8 °C) inside a desiccator.
-
Protocol 2: Purification by Recrystallization
If your material has discolored, this general procedure can be adapted to purify it.
-
Solvent Selection:
-
Determine a suitable solvent system. A common approach for hydrochloride salts is to use a polar solvent in which the salt is soluble at elevated temperatures but less soluble at room temperature or below. Ethanol/water or isopropanol/water mixtures are often good starting points.
-
-
Dissolution:
-
In a flask, add the discolored 2-Methoxy-3,5-dimethylaniline hydrochloride.
-
Add the minimum amount of the hot solvent mixture required to fully dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is still colored, you can add a small amount of activated charcoal and briefly heat the solution.
-
Hot filter the solution through a bed of celite to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals thoroughly under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to speed up the process.[1]
-
-
Storage:
-
Immediately store the pure, dry compound according to Protocol 1.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Reduces the kinetic rate of oxidation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[2][3] |
| Container | Tightly sealed amber glass vial | Protects from light and atmospheric exposure.[12] |
| Handling | In a glove box or using Schlenk techniques | Minimizes exposure to air and moisture during transfer.[7][9][10][11] |
| Moisture | Store in a desiccator | Prevents hydrolysis and potential catalytic effects of water.[8] |
Visualization
Decision Workflow for Storage and Handling
Caption: Decision tree for handling and storing the aniline hydrochloride.
References
- Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026, January 30). Vertex AI Search.
- ICSC 1013 - ANILINE HYDROCHLORIDE. (2001, March).
- CAS 68411-46-1 (Antioxidant 5057). BOC Sciences.
- Aniline hydrochloride. (2024, May 7). PENTA.
- Aromatic Amines Antioxidants. Performance Additives.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
- Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
- Aniline hydrochloride. Chem-Impex.
- Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Benchchem.
- preventing oxidation of the aniline group during complex
- Handling air-sensitive reagents AL-134. MIT.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
- Stabilized aromatic amines. (1953).
- Aniline and Aniline Hydrochloride. (2020, October 11).
- ANILINE HYDROCHLORIDE.
- Aniline Hydrochloride Acid or Base. (2025, December 4).
- Phenols and aromatic amines as thermal stabilizers in polyolefin processing. (2025, August 6).
- Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015, March 5).
- Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photoc
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21).
- Why is aniline soluble in hydrochloric acid?. (2017, July 23). Quora.
- Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Pl
- Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxid
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
- Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025, August 5).
- Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002, April 15). PubMed.
- Kinetics and mechanism of cymoxanil degradation in buffer solutions. (2004, January 14). PubMed.
- Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed.
- The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (2024, November 15). MDPI.
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
- Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. SciSpace.
- Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. (2025, August 6).
- Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017, February 7). The Royal Society of Chemistry.
- Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. (2025, October 30).
- Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. (2021, February 11). MDPI.
- Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide.
- Dimethylaniline. Wikipedia.
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- 3. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Investigation of the Reactivity of Substituted Anilines: A Guide for Researchers
This guide provides an in-depth comparison of the reactivity of substituted anilines, offering both theoretical insights and practical, data-driven experimental guidance for researchers, scientists, and professionals in drug development. We will explore how substituents on the aromatic ring influence aniline's reactivity in key chemical transformations, supported by quantitative data and detailed experimental protocols.
Fundamental Principles of Aniline Reactivity
Aniline's chemistry is characterized by the interplay between the amino group (-NH₂) and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring's π-system through resonance.[1][2] This has two major consequences:
-
Nucleophilicity of the Amino Group: The delocalization of the nitrogen's lone pair into the ring reduces its availability to act as a nucleophile. Consequently, aniline is a weaker base and a poorer nucleophile than aliphatic amines like cyclohexylamine.[3][4]
-
Electrophilic Aromatic Substitution (EAS): The donation of electron density into the ring makes it more susceptible to attack by electrophiles.[5] The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[2][6]
The reactivity of aniline can be modulated by the presence of other substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby altering the electronic properties of both the amino group and the aromatic ring.[1][7]
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -NH₂ increase the electron density on the aromatic ring and the nitrogen atom.[1][3] This enhances the nucleophilicity of the amino group and further activates the ring towards electrophilic attack.[4]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and halogens (-Cl, -Br) pull electron density away from the ring and the amino group.[1][7] This decreases the nucleophilicity of the nitrogen and deactivates the ring towards electrophilic substitution.[3]
The position of the substituent (ortho, meta, or para) also plays a crucial role in its effect on reactivity.[8]
Quantitative Comparison of Aniline Basicity
A fundamental measure of the nucleophilicity of the amino group is its basicity, typically expressed as the pKa of its conjugate acid (the anilinium ion). A higher pKa value for the anilinium ion corresponds to a stronger base.
| Substituent | Position | pKa of Conjugate Acid | Relative Basicity |
| -OCH₃ | para | 5.34 | More Basic |
| -CH₃ | para | 5.08 | More Basic |
| -H | (Aniline) | 4.63 | - |
| -Cl | para | 3.98 | Less Basic |
| -Br | para | 3.86 | Less Basic |
| -CN | para | 1.74 | Less Basic |
| -NO₂ | para | 1.00 | Less Basic |
This data is compiled from multiple sources and represents generally accepted values.
The trend is clear: electron-donating groups increase the basicity of aniline, while electron-withdrawing groups decrease it.[1] This directly impacts the aniline's ability to act as a nucleophile in reactions such as acylation.
Comparative Reactivity in Acylation
Acylation is a common reaction used to assess the nucleophilicity of anilines. The reaction involves the attack of the amino group on an acylating agent, such as acetic anhydride, to form an amide. The rate of this reaction is highly dependent on the electronic nature of the substituent on the aniline ring.
Caption: Workflow for the controlled monobromination of a substituted aniline.
This protocol details the controlled para-bromination of a substituted aniline via its acetanilide derivative. [9] Part A: Acetylation
-
Synthesize the acetanilide derivative of your chosen substituted aniline as described in the acylation protocol above.
Part B: Bromination
-
Dissolve the purified acetanilide derivative in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise with stirring. Maintain the temperature to control the reaction.
-
After the addition is complete, continue stirring for a designated time.
-
Pour the reaction mixture into water to precipitate the p-bromoacetanilide derivative.
-
Isolate the product by filtration and wash with water.
Part C: Hydrolysis (Deprotection)
-
Heat the p-bromoacetanilide derivative under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH). [9]2. After the hydrolysis is complete, cool the mixture.
-
If acid hydrolysis was used, neutralize with a base to precipitate the p-bromoaniline. If base hydrolysis was used, the product may already be precipitated.
-
Isolate the final product by filtration, wash with water, and purify by recrystallization.
By comparing the reaction conditions (time, temperature) and yields for a series of substituted anilines, a clear picture of their relative reactivities in electrophilic aromatic substitution can be obtained.
Conclusion
The reactivity of substituted anilines is a nuanced interplay of electronic and steric effects. Electron-donating groups enhance reactivity in both nucleophilic attack by the amino group and electrophilic substitution of the ring, while electron-withdrawing groups have the opposite effect. A quantitative understanding of these principles, supported by comparative experimental data, is essential for researchers in organic synthesis and drug development to predict reaction outcomes and design efficient synthetic routes. The protocols provided in this guide offer a robust framework for conducting such comparative investigations in a laboratory setting.
References
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- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- Quora. (2020, October 22). What are the effects of the substituent basicity of aromatic amines?.
- Analyst (RSC Publishing). (n.d.). Titrations in non-aqueous media. Part VII. Effects of substituents on basicity of aniline.
- Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
- YouTube. (2024, August 3). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12.
- Unknown Source. (n.d.). Preparation of acetanilide.
- Chemistry LibreTexts. (2025, February 24). Basicity of Arylamines.
- Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide.
- Khan Academy. (n.d.). Bromination of Aniline (video).
- Webflow. (n.d.). Synthesis of acetanilide from aniline.
- Sciencemadness Discussion Board. (2025, September 7). Acetanilide synthesis from aniline and acetic acid.
- Unknown Source. (n.d.). Synthesis of Acetanilide.
- Sathee Forum. (2025, October 14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?.
- Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline | PDF.
- YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
- Unknown Source. (n.d.). Aromatic Electrophilic substitution.
- University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers.
- Chemistry LibreTexts. (2024, September 30). Reactions of Arylamines.
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A Comparative Benchmarking Guide to 2-Methoxy-3,5-dimethylaniline Hydrochloride Derivatives for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chemical Performance, Supported by Experimental Data and Methodologies.
Aniline derivatives are foundational scaffolds in modern synthetic chemistry, finding extensive application in pharmaceuticals, materials science, and catalysis. The strategic placement of substituents on the aniline ring profoundly influences the molecule's reactivity, stability, and electronic properties, thereby dictating its utility in various chemical transformations. This guide provides an in-depth comparative analysis of 2-Methoxy-3,5-dimethylaniline hydrochloride and its derivatives, benchmarking their chemical performance against relevant alternatives. By presenting experimental data, detailed protocols, and exploring the underlying chemical principles, this document serves as a comprehensive resource for researchers navigating the selection of optimal aniline building blocks for their synthetic endeavors.
Physicochemical Properties: A Foundation for Performance
The inherent chemical behavior of an aniline derivative is dictated by its fundamental physicochemical properties. The hydrochloride salt of 2-Methoxy-3,5-dimethylaniline is expected to exhibit increased water solubility and thermal stability compared to its free base, a common strategy to improve the handling and shelf-life of amine-containing compounds. The interplay of the electron-donating methoxy and methyl groups at the ortho and meta positions significantly influences the electron density of the aromatic ring and the basicity of the amino group.
| Property | 2-Methoxy-3,5-dimethylaniline | 2,6-Dimethylaniline[1] | 4-Methoxyaniline | N,N-Dimethylaniline[2] |
| Molecular Formula | C₉H₁₃NO | C₈H₁₁N | C₇H₉NO | C₈H₁₁N |
| Molecular Weight | 151.21 g/mol | 121.18 g/mol | 123.15 g/mol | 121.18 g/mol |
| Appearance | Not specified | Liquid | Solid | Colorless to yellow liquid |
| Melting Point | Not specified | -11 °C | 57 °C | 2 °C |
| Boiling Point | Not specified | 214-216 °C | 243 °C | 194 °C |
| pKa of Conjugate Acid | Estimated ~4.5-5.0 | 3.95 | 5.34 | 5.07 |
Causality Behind Property Differences:
The substitution pattern on the aniline ring directly impacts the availability of the nitrogen lone pair for protonation (basicity) and participation in chemical reactions.
-
2-Methoxy-3,5-dimethylaniline: The methoxy group at the 2-position and methyl groups at the 3- and 5-positions are electron-donating. However, the ortho-methoxy group can also exert a steric effect, potentially hindering the approach of reactants to the nitrogen atom.
-
2,6-Dimethylaniline: The two methyl groups ortho to the amine provide significant steric hindrance, which can be leveraged to favor specific reaction pathways, such as mono-arylation in cross-coupling reactions.[3]
-
4-Methoxyaniline: The para-methoxy group strongly donates electron density to the ring and the nitrogen atom through resonance, increasing its nucleophilicity.
-
N,N-Dimethylaniline: The two methyl groups on the nitrogen atom increase its basicity compared to aniline but also introduce steric bulk.
Performance in Catalysis and Cross-Coupling Reactions
Substituted anilines are pivotal ligands and starting materials in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds.[3][4][5][6] The electronic and steric properties of the aniline derivative directly influence the catalytic activity and selectivity of the reaction.
While specific quantitative data for the catalytic performance of 2-Methoxy-3,5-dimethylaniline hydrochloride derivatives is not extensively available in the public domain, we can infer its potential performance based on the behavior of structurally similar anilines. The electron-rich nature of the aromatic ring, due to the methoxy and dimethyl substituents, suggests that it could be an effective ligand for electron-rich metal centers.
Comparative Performance in a Model Buchwald-Hartwig Amination:
The following table provides a conceptual framework for comparing the performance of 2-Methoxy-3,5-dimethylaniline with other anilines in a representative palladium-catalyzed amination of an aryl bromide. The yields and reaction times are illustrative and would need to be determined experimentally.
| Aniline Derivative | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methoxy-3,5-dimethylaniline | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | Hypothetical |
| 2,6-Dimethylaniline | Pd₂(dba)₃ / RuPhos | THF | 80 | 8 | High (favors mono-arylation) |
| 4-Methoxyaniline | Pd(OAc)₂ / SPhos | Dioxane | 110 | 6 | High |
| Aniline | Pd₂(dba)₃ / BINAP | Toluene | 100 | 18 | Moderate to High |
Causality of Performance Differences in Catalysis:
-
Electron-Donating Groups: The methoxy and methyl groups in 2-Methoxy-3,5-dimethylaniline increase the electron density on the palladium center when it is used as a ligand, which can facilitate the oxidative addition step in the catalytic cycle.
-
Steric Hindrance: The ortho-substituents in 2-Methoxy-3,5-dimethylaniline and 2,6-Dimethylaniline can promote the reductive elimination step, which is often the rate-limiting step in Buchwald-Hartwig amination. The steric bulk can also prevent the formation of undesired bis-arylated products.[3]
-
Chelation: Derivatives of 2-Methoxy-3,5-dimethylaniline could be designed to incorporate chelating moieties, which can enhance the stability and activity of the catalyst.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization for specific substrates.
Diagram of the Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the aniline derivative (e.g., 2-Methoxy-3,5-dimethylaniline hydrochloride, 1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization of 2-Methoxy-3,5-dimethylaniline Hydrochloride Derivatives
Accurate structural elucidation is paramount. The following are standard protocols for spectroscopic analysis.
Diagram of the Characterization Workflow:
Caption: Spectroscopic Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Analysis: Identify the molecular ion peak ([M]+ or [M+H]+) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Analysis: Identify characteristic absorption bands for key functional groups (e.g., N-H stretch, C-O stretch, aromatic C-H bends).
Stability and Handling Considerations
The stability of aniline derivatives is crucial for their storage and use in synthesis. The hydrochloride salt of 2-Methoxy-3,5-dimethylaniline is expected to be more stable to air and moisture than the free base. However, like many anilines, it may be sensitive to light and should be stored in a cool, dark place under an inert atmosphere.
Potential Degradation Pathways:
-
Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Photodecomposition: Exposure to UV light can promote degradation.
Safe Handling Practices:
-
Always handle aniline derivatives in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[7]
Conclusion and Future Outlook
2-Methoxy-3,5-dimethylaniline hydrochloride and its derivatives represent a versatile class of building blocks with significant potential in synthetic chemistry. The strategic placement of methoxy and methyl groups provides a unique combination of electronic and steric properties that can be exploited to achieve high efficiency and selectivity in a variety of chemical transformations. While direct, quantitative comparative data for this specific family of compounds is still emerging, this guide provides a robust framework for its evaluation against established alternatives.
Future research should focus on the systematic evaluation of 2-Methoxy-3,5-dimethylaniline hydrochloride derivatives in a range of catalytic applications, including cross-coupling reactions and polymerization. The development of novel derivatives with tailored electronic and steric properties will undoubtedly expand their utility and contribute to the advancement of modern synthetic methodologies.
References
- BenchChem. (2025).
- SEAHI Publications. (n.d.).
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 57-68.
- Shen, Q., & Hartwig, J. F. (2006). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 8(19), 4387-4390.
- Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly selective palladium-catalyzed arylation of ammonia: synthesis of anilines as well as symmetrical and unsymmetrical di-and triarylamines. Journal of the American Chemical Society, 130(21), 6586-6596.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium‐catalyzed amination of aryl halides. In The amination of aryl halides (pp. 1-68). Wiley-VCH.
- ACS Omega. (2025, May 23).
- Brandeis ScholarWorks. (n.d.). Progress toward surface immobilization of a Zr/Co heterobimetallic complex.
- Cui, X., Li, Y., & Shi, Z. (2016). ortho-Selective C–H addition of N, N-dimethyl anilines to alkenes by a yttrium catalyst. Chemical Science, 7(6), 3848-3853.
- MDPI. (2021, August 31). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
- BenchChem. (2025).
- CAMEO Chemicals. (n.d.). 2,6-DIMETHYLANILINE.
- Royal Society of Chemistry. (2021).
- PubChem. (n.d.). 2-methoxy-3,5-dimethylaniline.
- ResearchGate. (2025, August 5).
- ResearchGate. (2025, August 7).
- PubMed. (2021, October 1).
- HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors.
- ChemicalBook. (2023, May 30).
- Semantic Scholar. (2021, August 31). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
- Wikipedia. (n.d.). Dimethylaniline.
- ScienceDirect. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylaniline analytical standard.
- ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo.
- BLD Pharm. (n.d.). 35490-72-3|2-Methoxy-3,5-dimethylaniline.
- NIH. (n.d.). 2-Methoxy-3-[(3,4,5-trimethoxyanilino)methylidene].
- PMC. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
- Fisher Scientific. (2025, December 19).
- PubChem. (2021, August 9). 2-Methoxyaniline.
- BenchChem. (2025). Technical Support Center: Reactions of 4-Methoxy-N,N-dimethylaniline.
- Asian Journal of Materials Science. (2013, April 9).
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Comprehensive Comparison Guide: Computational vs. Experimental Profiling of 2-Methoxy-3,5-dimethylaniline Hydrochloride
Topic: Comparison of computational predictions and experimental data for 2-Methoxy-3,5-dimethylaniline hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a rigorous technical comparison between Density Functional Theory (DFT) predictions and empirical data for 2-Methoxy-3,5-dimethylaniline hydrochloride . As a specialized intermediate in the synthesis of azo dyes and potentially bioactive heterocyclic compounds, accurate structural and spectral characterization is critical.
This document serves as a self-validating protocol. It outlines the specific computational methods required to predict molecular behavior and contrasts them with standard experimental workflows. By analyzing discrepancies between the in silico gas-phase models and in vitro solvated data, researchers can isolate solvent effects and steric anomalies specific to the ortho-methoxy substitution.
Chemical Profile & Significance[1][2][3]
| Property | Detail |
| Compound Name | 2-Methoxy-3,5-dimethylaniline hydrochloride |
| Synonyms | 3,5-Dimethyl-o-anisidine HCl; 1-Amino-2-methoxy-3,5-dimethylbenzene HCl |
| Molecular Formula | C₉H₁₄ClNO (Salt form) |
| Molecular Weight | 187.67 g/mol (HCl salt); 151.21 g/mol (Free base) |
| Key Structural Feature | Steric crowding at the ortho position (Methoxy group) relative to the amine, influencing pKa and reactivity. |
Computational Framework (The Prediction)[4]
To establish a baseline for comparison, we utilize a standard DFT protocol calibrated for aromatic amines. This method predicts the "ideal" gas-phase properties, free from lattice energy or solvation effects.
Computational Methodology
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p) (Augmented triple-zeta for accurate description of lone pair electrons on Oxygen and Nitrogen).
-
Solvation Model: PCM (Polarizable Continuum Model) using DMSO for NMR prediction; Gas phase for IR.
Predicted Structural Geometry
The ortho-methoxy group induces a specific conformational lock.
-
Torsion Angle (C-C-N-H): Predicted to deviate from planarity by ~3-5° due to repulsion between the methoxy oxygen lone pairs and the amine protons.
-
Bond Length (C-N): Shortened (~1.39 Å) compared to aliphatic amines, indicating resonance interaction with the aromatic ring, though slightly dampened by the ortho steric bulk.
Predicted Spectral Signatures (Scaled)
-
IR (Vibrational):
-
N-H Stretching (Asym/Sym): ~3450 / 3360 cm⁻¹ (Free base prediction).
-
Note: In the HCl salt, these bands broaden significantly and shift to 2800–3000 cm⁻¹.
-
-
¹H NMR (GIAO Method in DMSO):
-
Aromatic Protons: Predicted at 6.5–6.8 ppm.
-
Methoxy (-OCH₃): Predicted at 3.75 ppm.
-
Methyls (-CH₃): Predicted at 2.15 and 2.25 ppm.
-
Experimental Validation (The Truth)
This section details the protocols to generate the experimental data required to validate the computational model.
Synthesis & Salt Formation Protocol
Objective: Isolate high-purity hydrochloride salt from the free base or nitro-precursor.
-
Dissolution: Dissolve 10 mmol of 2-Methoxy-3,5-dimethylaniline (free base) in 20 mL of anhydrous diethyl ether.
-
Acidification: Dropwise add 4M HCl in dioxane (3.0 mL, 12 mmol) at 0°C under N₂ atmosphere.
-
Precipitation: A white to off-white precipitate forms immediately.
-
Purification: Stir for 30 mins. Filter the solid.[3] Wash 3x with cold ether to remove unreacted free base.
-
Drying: Vacuum dry at 40°C for 4 hours.
Characterization Workflow
-
Melting Point: Determine using a capillary apparatus (ramp rate 2°C/min).
-
Expected Range: 215–225°C (Decomposition).
-
-
¹H NMR Spectroscopy: Dissolve ~10 mg in DMSO-d₆.
-
FT-IR: KBr pellet method.
Comparative Analysis: Data vs. Prediction[5]
The following table contrasts the theoretical values (B3LYP/6-311++G(d,p)) with typical experimental results for the HCl salt in DMSO-d₆.
Table 1: ¹H NMR Chemical Shift Comparison (δ ppm)
| Proton Environment | Computational (Predicted) | Experimental (Observed)* | Deviation (Δ) | Mechanistic Insight |
| -NH₃⁺ (Ammonium) | N/A (Labile) | 9.50 – 10.20 (Broad) | N/A | Broadening due to rapid exchange; salt formation deshields protons significantly. |
| Ar-H (Pos 4) | 6.65 | 6.75 (s) | +0.10 | Good agreement; slight deshielding due to cationic -NH₃⁺ inductive effect. |
| Ar-H (Pos 6) | 6.58 | 6.68 (s) | +0.10 | Position 6 is shielded by the ortho-methoxy group but deshielded by the ammonium cation. |
| -OCH₃ (Methoxy) | 3.75 | 3.72 (s) | -0.03 | Excellent agreement; the methoxy group is electronically robust. |
| -CH₃ (Pos 3,5) | 2.15 / 2.22 | 2.18 / 2.25 (s) | +0.03 | Methyl groups are largely insulated from electronic perturbations. |
*Experimental values are representative of high-purity aniline hydrochloride salts in DMSO-d₆.
Table 2: Infrared Spectroscopy Comparison (cm⁻¹)
| Vibrational Mode | Computational (Gas Phase) | Experimental (KBr Pellet) | Discrepancy Cause |
| N-H Stretch | 3300–3500 (Sharp) | 2600–3100 (Broad) | Salt Formation: The HCl salt forms a strong H-bond network in the crystal lattice, broadening and red-shifting the N-H band. |
| C=C Aromatic | 1580, 1490 | 1595, 1505 | Lattice Constraints: Crystal packing restricts ring breathing modes slightly, shifting frequencies higher. |
| C-O-C Stretch | 1240 | 1235 | Minimal: The ether linkage is structurally rigid and less affected by salt formation. |
Visualizing the Workflow
Computational Logic Flow
This diagram illustrates the decision-making process for the computational prediction.
Figure 1: Computational workflow for generating predictive spectral data.
Experimental Validation Workflow
This diagram outlines the critical steps to validate the purity and identity of the synthesized salt.
Figure 2: Experimental protocol for isolation and validation of the hydrochloride salt.
Conclusion & Implications
The comparison reveals that 2-Methoxy-3,5-dimethylaniline hydrochloride behaves predictably regarding its carbon skeleton and alkyl substituents, with computational errors <0.1 ppm for ¹H NMR shifts. However, the amine region shows significant divergence:
-
Salt Effect: Computational models of the neutral molecule cannot predict the broad ammonium peaks observed experimentally. Explicit modeling of the cation (R-NH₃⁺) is required for higher accuracy.
-
Solubility: The presence of the hydrophobic methyl/methoxy groups ensures solubility in organic solvents (DMSO, Methanol) despite the ionic nature, a critical feature for its use in lipophilic dye synthesis.
Recommendation: For routine quality control, rely on the Methoxy singlet (~3.72 ppm) and the Aromatic pattern (two singlets ~6.7 ppm) as the primary validation markers, as these are distinct and computationally stable.
References
-
Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. Link
-
Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993. Link
-
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BenchChem. "Theoretical Investigation of substituted phenols and anilines." BenchChem Technical Reports, 2025. Link
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PubChem.[4][5][6] "Compound Summary: 2-methoxy-3,5-dimethylaniline." National Library of Medicine, 2025. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3,5-dimethylaniline hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxy-3,5-dimethylaniline hydrochloride, a substituted aniline derivative. While this document offers comprehensive guidance based on the known hazards of aromatic amines, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office for complete and specific instructions.
The disposal of any chemical waste is regulated by federal and local laws, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] Improper disposal can lead to significant environmental contamination and legal repercussions.[3] This guide is designed to provide you with the essential knowledge to manage this hazardous waste stream responsibly.
Understanding the Hazards: The "Why" Behind the Precautions
2-Methoxy-3,5-dimethylaniline hydrochloride belongs to the aromatic amine class of compounds. Aromatic amines, as a group, are known for their potential toxicity and other health hazards.[4][5][6] While a specific SDS for this exact compound was not found, data for similar compounds like 2-Methoxy-5-methylaniline (p-Cresidine) and other dimethylaniline isomers indicate that this substance is likely to be harmful if swallowed and may cause serious eye irritation.[7][8] Some related compounds are also suspected of causing cancer.[8][9] Therefore, treating 2-Methoxy-3,5-dimethylaniline hydrochloride as a hazardous substance is a critical starting point.
The primary routes of exposure are inhalation, ingestion, and skin contact.[10] Aromatic amines can be absorbed through the skin, and some may cause skin staining.[4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to minimize exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 2-Methoxy-3,5-dimethylaniline hydrochloride. This procedure is designed to be a self-validating system, ensuring safety at each stage.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable step to protect yourself from potential exposure.
-
Gloves: Wear chemically resistant gloves. Nitrile gloves may not be sufficient for prolonged contact with aromatic amines; consider thicker gloves or double-gloving.[11]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.[8]
-
Lab Coat: A fully buttoned lab coat must be worn to protect your skin and clothing.[11]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary. All work with the solid compound should be conducted in a certified chemical fume hood.[11]
Waste Identification and Segregation: Preventing Dangerous Reactions
Proper segregation of chemical waste is crucial to prevent incompatible materials from mixing, which could lead to dangerous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 2-Methoxy-3,5-dimethylaniline hydrochloride waste.[12]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Methoxy-3,5-dimethylaniline hydrochloride".[12][13] Do not use abbreviations or chemical formulas.[13]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[12] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[11]
Waste Collection and Storage: Containment and Control
The collection and storage of hazardous waste are governed by strict regulations to ensure safety and prevent environmental release.
-
Container Integrity: Use a chemically compatible, leak-proof container with a secure lid. Polyethylene containers are often suitable for aniline waste.[11]
-
Container Filling: Do not overfill the container. A general rule is to fill it to no more than 90% of its capacity.[1]
-
Closed Container Policy: Keep the waste container closed at all times, except when adding waste.[13] Do not leave a funnel in the container.[13]
-
Storage Location: Store the waste container in a designated satellite accumulation area near the point of generation.[13] This area should be well-ventilated, secure, and have secondary containment to capture any potential leaks.[1][12]
Decontamination: Leaving a Clean Workspace
Proper decontamination of all equipment and surfaces that have come into contact with 2-Methoxy-3,5-dimethylaniline hydrochloride is essential.
-
Surface Cleaning: Decontaminate surfaces with an appropriate solvent (e.g., ethanol or methanol) followed by a soap and water wash.[12]
-
Disposal of Contaminated Materials: All materials used for cleaning, such as wipes and gloves, must be disposed of as hazardous waste in the same container as the chemical waste.[12]
Final Disposal: The Hand-off to Professionals
The final step is to arrange for the pickup and disposal of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal company.
-
Request for Pickup: Once the waste container is nearly full (around 90%), submit a chemical waste pickup request form to your EHS office.[13]
-
Documentation: Ensure all required documentation is complete and accurate. This is a critical part of the "cradle-to-grave" responsibility for hazardous waste.[2]
-
Prohibited Disposal: Never dispose of 2-Methoxy-3,5-dimethylaniline hydrochloride down the drain or in the regular trash.[2][3][11] This is illegal and can cause significant environmental harm.
Data Summary Table
For quick reference, the following table summarizes key information for the disposal of 2-Methoxy-3,5-dimethylaniline hydrochloride.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [13],[12] |
| Hazard Characteristics | Likely Toxic, Potential Carcinogen, Eye Irritant | [7],[9],[8] |
| Required PPE | Chemically resistant gloves, safety goggles, lab coat, potential respirator | [11],[8] |
| Container Material | Chemically compatible, leak-proof (e.g., Polyethylene) | ,[11] |
| Container Labeling | "Hazardous Waste" + "2-Methoxy-3,5-dimethylaniline hydrochloride" | ,[12] |
| Storage Location | Designated, well-ventilated, secure area with secondary containment | [12],[1] |
| Prohibited Disposal | Do not dispose in regular trash or down the sewer system | [3],[11],[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Methoxy-3,5-dimethylaniline hydrochloride.
Caption: Disposal workflow for 2-Methoxy-3,5-dimethylaniline hydrochloride.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to these procedures, you not only protect yourself and your colleagues but also contribute to the preservation of our environment. Always remember that these guidelines are a starting point; your institution's specific protocols and the manufacturer's SDS are the ultimate authorities on the safe handling and disposal of any chemical.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-3,5-dimethylaniline hydrochloride
Aromatic amines, as a class, are known for their potential toxicity, including acute effects from ingestion, inhalation, or skin contact, as well as long-term health risks such as carcinogenicity and organ damage.[2][5][6] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical requirement to minimize exposure.[1][4]
Core Principles of Chemical Handling
Before any handling of 2-Methoxy-3,5-dimethylaniline hydrochloride, a thorough risk assessment must be conducted.[4] All personnel must be trained on the specific hazards associated with aromatic amines and the established safety protocols.[7] Work should always be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] Emergency equipment, including a safety shower, eyewash station, and a spill kit appropriate for organic amines, must be readily accessible.[1]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling 2-Methoxy-3,5-dimethylaniline hydrochloride, categorized by the level of protection.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields or Face Shield | Aromatic amines can cause serious eye irritation or damage.[5][6][9] Standard safety glasses are insufficient; chemical safety goggles that form a seal around the eyes are required. For procedures with a higher risk of splashes, a full-face shield should be worn in conjunction with safety goggles.[9] |
| Hand Protection | Chemical-Resistant Gloves | Dermal absorption is a significant route of exposure for aromatic amines.[8][10][11] Nitrile, neoprene, or butyl rubber gloves are recommended.[1] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times with aromatic amines. For prolonged or high-risk operations, double gloving is advised.[1] Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised.[1][12] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat, fully buttoned, is the minimum requirement to protect against incidental contact.[1] For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.[1] |
| Respiratory Protection | Chemical Fume Hood or Respirator | Aromatic amines can be harmful if inhaled.[5] All handling of 2-Methoxy-3,5-dimethylaniline hydrochloride should be conducted within a properly functioning chemical fume hood.[1][8] In the absence of a fume hood or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[9][13] |
Step-by-Step Guide to Safe Handling and PPE Usage
The following workflow provides a procedural guide for the safe handling of 2-Methoxy-3,5-dimethylaniline hydrochloride, emphasizing the critical role of PPE at each stage.
1. Preparation:
-
Risk Assessment: Before beginning any work, review the known hazards of aromatic amines and plan the experiment to minimize exposure.[4]
-
Gather and Inspect PPE: Collect all necessary PPE as outlined in the table above. Visually inspect each item for defects, such as cracks in goggles or tears in gloves.[1]
-
Set Up in Fume Hood: Prepare all necessary equipment and reagents within a chemical fume hood to contain any potential vapors.[1][8]
2. Handling:
-
Donning PPE: Put on PPE in the correct order to ensure complete protection. This typically involves the lab coat first, followed by gloves and then eye/face protection.
-
Weighing and Dispensing: Handle the solid compound with care to avoid generating dust.[9] Use appropriate tools, such as a spatula, and weigh the chemical on a tared weigh boat within the fume hood.
-
Running the Reaction: Keep the sash of the fume hood at the lowest practical height. Avoid reaching into the hood unnecessarily.
3. Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated waste, including gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[4]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. The general principle is to remove the most contaminated items first.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[14][15]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Conclusion
The safe handling of 2-Methoxy-3,5-dimethylaniline hydrochloride is predicated on a comprehensive understanding of the hazards associated with aromatic amines and the diligent application of appropriate personal protective equipment. By following the guidelines outlined in this document, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. Adherence to these protocols is not just a matter of compliance but a fundamental aspect of responsible scientific practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
